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  • Product: 2-methyl-octahydro-1H-isoindol-5-one
  • CAS: 1514076-10-8

Core Science & Biosynthesis

Foundational

Advanced Physicochemical Profiling of 2-Methyl-octahydro-1H-isoindol-5-one

Introduction: The Strategic Value of the Bicyclic Scaffold In the landscape of modern drug discovery, conformationally restricted aliphatic rings are highly prized. As a Senior Application Scientist, I approach the physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Bicyclic Scaffold

In the landscape of modern drug discovery, conformationally restricted aliphatic rings are highly prized. As a Senior Application Scientist, I approach the physicochemical profiling of novel scaffolds not as a static data-gathering exercise, but as a dynamic investigation of molecular causality.

The compound 2-methyl-octahydro-1H-isoindol-5-one (CAS: 1514076-10-8) represents a fused bicyclic tertiary amine featuring a strategically placed ketone. This architecture projects pharmacophores into precise three-dimensional vectors, minimizing the entropic penalty typically incurred upon target binding. Understanding the interplay between its structural features—specifically the N-methyl group and the C5-ketone—and its macroscopic properties is critical for predicting its pharmacokinetic (PK) behavior and optimizing it for clinical viability.

Quantitative Physicochemical Data

To evaluate the developability of this scaffold, we must first establish its core quantitative metrics. The data below synthesizes structural calculations with established chemical principles for this specific functionalized heterocycle.

PropertyValueCausality & Pharmacokinetic Implication
CAS Number 1514076-10-8Unique registry identifier for the N-methylated C5-ketone derivative .
Molecular Formula C9H15NODictates the fundamental atomic composition and mass.
Molecular Weight 153.22 g/mol Highly favorable for lead optimization; leaves ample "molecular weight budget" before hitting the 500 Da limit of oral bioavailability.
Calculated LogP ~1.2 – 1.8Optimal lipophilicity for passive membrane permeability without causing excessive hydrophobic trapping in lipid bilayers.
pKa (Basic) ~9.2 – 9.8The tertiary amine is highly basic, though slightly attenuated by the trans-annular inductive effect of the C5-ketone.
H-Bond Donors (HBD) 0The lack of N-H or O-H bonds significantly enhances passive membrane permeability.
H-Bond Acceptors (HBA) 2The nitrogen lone pair and the ketone oxygen provide necessary polarity for aqueous solubility.

The Causality of Molecular Behavior

Inductive Effects and Basicity (pKa)

The unsubstituted cis-octahydroisoindole core is a strong secondary aliphatic amine with a predicted pKa of approximately 11.53 . However, the basicity of 2-methyl-octahydro-1H-isoindol-5-one is modulated by two distinct structural modifications:

  • N-Methylation: Converting the secondary amine to a tertiary amine removes a hydrogen bond donor. This reduces the hydration energy of the protonated conjugate acid, subtly lowering the pKa in aqueous environments .

  • C5-Ketone Inductive Effect: The carbonyl group at position 5 exerts a mild, through-bond electron-withdrawing inductive effect (-I effect). By pulling electron density away from the nitrogen lone pair, it stabilizes the neutral free base, further depressing the pKa to the 9.2–9.8 range.

Result: At physiological pH (7.4), the molecule exists predominantly in its ionized (protonated) state, ensuring excellent aqueous solubility in the gastrointestinal tract.

Lipophilicity and Lipinski Compliance

The compound's partition coefficient (LogP) is driven by the hydrophobic bulk of the fused carbon framework, counterbalanced by the polar ketone and tertiary amine. With an estimated LogP of 1.5, MW of 153.22, 0 HBDs, and 2 HBAs, this scaffold perfectly complies with . It is lipophilic enough to undergo passive transcellular diffusion, yet polar enough to avoid high non-specific binding to plasma proteins.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, physicochemical data cannot be taken at face value; the analytical methods must be inherently self-validating. Below are the rigorous, step-by-step protocols required to characterize this compound.

Protocol 1: Potentiometric pKa Determination (Cosolvent Method)

Because the un-ionized free base of the compound may exhibit limited solubility in pure water, standard aqueous titration can yield artifactual data. We utilize a cosolvent extrapolation method.

  • Step 1 (Preparation): Prepare a 1.0 mM solution of the compound in a standardized 0.15 M KCl background electrolyte to maintain constant ionic strength.

  • Step 2 (Cosolvent Addition): Prepare three separate titration vials containing 20%, 30%, and 40% Methanol/Water (v/v) mixtures.

  • Step 3 (Forward Titration): Using an automated titrator, adjust the pH to 2.0. Titrate the solution up to pH 12.0 using standardized 0.5 M KOH.

  • Step 4 (Reverse Titration & Self-Validation): Immediately reverse the titration from pH 12.0 back to 2.0 using 0.5 M HCl.

  • Causality & Logic: The forward and backward titration curves must overlay perfectly. If hysteresis (divergence between the curves) is observed, it indicates that the free base precipitated at high pH and did not re-dissolve rapidly enough, invalidating the thermodynamic pKa.

  • Step 5 (Extrapolation): Plot the apparent pKa values against the methanol concentration (Yasuda-Shedlovsky plot) and extrapolate to 0% methanol to derive the true aqueous pKa.

Protocol 2: Shake-Flask LogP Determination (LC-MS/MS)

Computational LogP must be empirically verified. We employ a mass-balance-validated shake-flask method.

  • Step 1 (Phase Saturation): Vigorously stir 1-octanol and aqueous buffer (pH 12.0, at least 2 units above the pKa to ensure the compound is entirely in its un-ionized free base form) for 24 hours to mutually saturate the phases. Causality: This prevents volume shifts during the actual experiment.

  • Step 2 (Partitioning): Spike the compound into the aqueous phase to a concentration of 100 µM. Add an equal volume of the saturated octanol phase.

  • Step 3 (Equilibration): Shake the biphasic mixture at 25°C for 60 minutes, followed by centrifugation at 3,000 x g for 15 minutes to resolve the emulsion and achieve a razor-sharp phase boundary.

  • Step 4 (Quantification & Self-Validation): Extract aliquots from both the octanol and aqueous phases. Analyze via LC-MS/MS.

  • Causality & Logic: Do not merely measure the disappearance of the compound from the aqueous phase. Calculate the Mass Balance: (Coct​×Voct​)+(Caq​×Vaq​)=Massinitial​ . If the recovery is < 95%, the compound has adsorbed to the glassware or trapped in the interfacial emulsion, and the LogP value must be rejected as an artifact.

Analytical Workflow Visualization

The following diagram illustrates the logical dependencies and self-validating feedback loops integrated into our physicochemical characterization pipeline.

Workflow A Compound Synthesis (CAS 1514076-10-8) B Potentiometric Titration (pKa Determination) A->B pH profiling D Kinetic Solubility (Nephelometry) A->D Phase boundaries C Shake-Flask Partitioning (LogP / LogD) B->C Buffer selection E Mass Balance & Hysteresis (Self-Validation) B->E Forward/Reverse C->E Quantify both phases D->E Precipitation check F ADME / Lead Profiling (Lipinski Compliance) E->F Validated Data

Physicochemical characterization and self-validating workflow for octahydroisoindole derivatives.

Conclusion

The 2-methyl-octahydro-1H-isoindol-5-one scaffold offers a highly tunable, Lipinski-compliant framework for modern drug discovery. By understanding the causality behind its basicity and lipophilicity—and by employing rigorous, self-validating analytical protocols—researchers can confidently leverage this bicyclic system to optimize pharmacokinetic profiles and drive successful lead optimization campaigns.

References

  • Title: Lipinski's rule of five Source: Wikipedia URL: [Link]

  • Title: Late-stage reshaping of phage-displayed libraries to macrocyclic and bicyclic landscapes Source: PubMed Central (PMC) URL: [Link]

Exploratory

Structural Elucidation of 2-Methyl-octahydro-1H-isoindol-5-one: A Comprehensive Analytical Framework

Executive Summary The structural elucidation of bicyclic aliphatic scaffolds is a critical bottleneck in the development of novel neuroactive and antineoplastic agents. 2-Methyl-octahydro-1H-isoindol-5-one (Chemical Form...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of bicyclic aliphatic scaffolds is a critical bottleneck in the development of novel neuroactive and antineoplastic agents. 2-Methyl-octahydro-1H-isoindol-5-one (Chemical Formula: C9H15NO; Exact Mass: 153.1154 Da) represents a highly versatile hydroisoindole core, structurally analogous to tropane and pyrrolizidine alkaloids[1]. Because this molecule lacks aromatic or olefinic protons to serve as distinct spectroscopic starting points, traditional 1D NMR analysis often yields an ambiguous, overlapping aliphatic continuum.

This whitepaper provides an authoritative, self-validating analytical framework for the complete structural and stereochemical elucidation of 2-methyl-octahydro-1H-isoindol-5-one. By synthesizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, this guide establishes a robust methodology for assigning the connectivity and relative cis/trans ring-junction stereochemistry of complex octahydroisoindole derivatives[2].

Strategic Analytical Workflow

The elucidation of highly saturated bicyclic systems requires a tiered, causal approach. We begin by validating the atomic composition (HRMS), identifying the functional groups (FT-IR), mapping the carbon-proton framework (1D/2D NMR), and finally establishing the 3D spatial arrangement (NOESY/X-ray). This ensures that each subsequent technique builds upon a validated foundation, eliminating structural ambiguity[3].

Workflow HRMS 1. HR-ESI-MS Exact Mass & Formula FTIR 2. FT-IR Spectroscopy Functional Groups HRMS->FTIR NMR1D 3. 1D NMR (1H, 13C) Chemical Environments FTIR->NMR1D NMR2D 4. 2D NMR (COSY, HMBC) Connectivity Mapping NMR1D->NMR2D NOESY 5. NOESY / ROESY Relative Stereochemistry NMR2D->NOESY XRAY 6. X-Ray Diffraction Absolute Configuration NOESY->XRAY

Sequential analytical workflow for the structural elucidation of bicyclic alkaloids.

High-Resolution Mass Spectrometry (HRMS)

Before initiating time-intensive NMR studies, the exact mass must be confirmed to rule out unexpected dimerization, oxidation, or synthetic byproducts. The presence of the tertiary amine in 2-methyl-octahydro-1H-isoindol-5-one dictates the use of Electrospray Ionization in positive mode (ESI+), which readily protonates the basic nitrogen to yield a robust [M+H]+ ion[4].

Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid to facilitate ionization.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass spectrometer using a standard calibration mix (e.g., sodium formate or Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy within < 2 ppm.

  • Acquisition: Inject 5 µL of the sample at a flow rate of 0.2 mL/min. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.

  • Data Analysis: Extract the spectrum and identify the pseudo-molecular ion. For C9H15NO, the calculated exact mass for [M+H]+ is 154.1226 Da . A mass error of less than 5 ppm validates the molecular formula[5].

Multidimensional NMR Spectroscopy

The core challenge in elucidating 2-methyl-octahydro-1H-isoindol-5-one is the severe signal overlap in the δ 1.5–3.0 ppm region of the 1 H NMR spectrum. To resolve this, we rely on a self-validating 2D NMR matrix.

NMR Sample Preparation and Acquisition Protocol
  • Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl3​ . Expert Insight: If the aliphatic multiplets appear broadened due to the tertiary amine's interaction with trace DCl in the solvent, pass the CDCl3​ through basic alumina prior to use, or add 10 µL of CD3​OD to sharpen the signals.

  • 1D Acquisition: Acquire a standard 1 H spectrum (16 scans, relaxation delay d1 = 2s) and a proton-decoupled 13C spectrum (1024 scans, d1 = 2s).

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling constant ( JCH​ ) to 8 Hz, which is optimal for capturing 2- and 3-bond correlations across the rigid bicyclic framework[1].

Connectivity Logic and Signal Assignment

Because the octahydroisoindole core lacks distinct aromatic starting points, the N-methyl singlet ( δ ~2.35 ppm) and the ketone carbonyl ( δ ~211.5 ppm) serve as the primary structural anchors[5].

  • Anchoring the Pyrrolidine Ring: The HMBC spectrum will show strong 3-bond correlations from the N-methyl protons to the adjacent methylene carbons (C1 and C3) at δ ~57-58 ppm.

  • Anchoring the Cyclohexanone Ring: The ketone carbon (C5) will show HMBC correlations from the adjacent methylene protons (H4 and H6).

  • Bridging the Rings: The COSY spectrum traces the continuous spin system from H4 H3a H3, definitively linking the 6-membered and 5-membered rings.

NMR_Logic N_CH3 N-CH3 (δ 2.35) Singlet Anchor C1_C3 C1 / C3 (δ 57-58) Pyrrolidine CH2 N_CH3->C1_C3 HMBC (3J) H3a_H7a H3a / H7a (δ 2.1-2.2) Bridgehead CH C1_C3->H3a_H7a COSY (3J) H4_H6 H4 / H6 (δ 2.2-2.5) Cyclohexanone CH2 C5 C5 Ketone (δ 211.5) Carbonyl Anchor H4_H6->C5 HMBC (2J/3J) H3a_H7a->H4_H6 COSY (3J)

Crucial COSY (solid) and HMBC (dashed) correlations establishing the bicyclic framework.

Quantitative NMR Data Summary

The following table summarizes the synthesized quantitative data for the 2-methyl-octahydro-1H-isoindol-5-one framework, derived from standard predictive models and empirical bicyclic alkaloid data[1][6].

Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & IntegrationKey HMBC CorrelationsKey COSY Correlations
2 (N-CH 3​ ) 42.02.35s, 3HC1, C3None
1 58.52.60, 2.85dd, d, 2HC3, C7a, N-CH 3​ H7a
3 57.02.55, 2.80dd, d, 2HC1, C3a, N-CH 3​ H3a
3a 38.02.20m, 1HC1, C4, C5H3, H4, H7a
7a 36.52.10m, 1HC3, C6, C7H1, H7, H3a
4 44.02.25, 2.45dd, dd, 2HC3a, C5, C6H3a
5 (C=O) 211.5----
6 41.02.30m, 2HC4, C5, C7, C7aH7
7 25.51.60, 1.85m, m, 2HC5, C6, C7aH6, H7a

Stereochemical Determination (NOESY & X-Ray)

The fusion of the 5-membered and 6-membered rings can occur in either a cis or trans configuration. While the cis-fused octahydroisoindole is thermodynamically favored due to reduced ring strain, synthetic pathways (such as specific hydrogenation or Diels-Alder protocols) can yield trans isomers or mixtures[2][6].

NOESY Analysis

To determine the relative stereochemistry, a 2D NOESY (or ROESY for mid-sized molecules) experiment is executed with a mixing time of 300–500 ms.

  • Cis-Fusion: If the molecule is cis-fused, the bridgehead protons (H3a and H7a) reside on the same face of the bicyclic system. This spatial proximity (< 3.0 Å) will generate a strong, diagnostic NOE cross-peak.

  • Trans-Fusion: In a trans-fused system, H3a and H7a are antiperiplanar, exceeding the 5.0 Å distance limit for NOE transfer, resulting in an absence of this cross-peak[7].

X-Ray Crystallography Protocol (Absolute Configuration)

Because 2-methyl-octahydro-1H-isoindol-5-one is often an oil or low-melting solid at room temperature as a free base, derivatization into a highly crystalline salt is mandated to achieve X-ray quality crystals for absolute stereochemical assignment[2].

  • Salt Formation: Dissolve 50 mg of the free base in 2 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of a chiral acid (e.g., (+)-camphorsulfonic acid) or a heavy-atom acid (e.g., picric acid or HCl gas in ether) dropwise while stirring at 0 °C.

  • Isolation: Filter the resulting precipitate and wash with cold ether to isolate the crude salt.

  • Recrystallization: Dissolve the salt in a minimum volume of boiling ethanol. Slowly diffuse a non-polar antisolvent (such as pentane or hexanes) into the solution via vapor diffusion in a sealed chamber over 48–72 hours.

  • Diffraction: Mount a single, flawless crystal (approx. 0.2 x 0.2 x 0.1 mm) on a diffractometer equipped with a Mo-K α ( λ = 0.71073 Å) or Cu-K α radiation source. The heavy atom (Cl or S from the acid) will provide sufficient anomalous dispersion to determine the absolute configuration via the Flack parameter.

Conclusion

The structural elucidation of 2-methyl-octahydro-1H-isoindol-5-one demands a rigorous, multi-modal approach. By leveraging the N-methyl and ketone functionalities as spectroscopic anchors in HMBC, mapping the aliphatic continuum via COSY, and confirming the ring junction via NOESY and X-ray crystallography, researchers can achieve unambiguous structural and stereochemical assignments. This self-validating workflow is highly translatable to the broader class of bicyclic alkaloid scaffolds utilized in modern drug discovery.

References

  • National Center for Biotechnology Information. "Hexahydro-1H-isoindol-5(6H)-one." PubChem Compound Summary for CID 105428055, 2021.[Link]

  • Zhang, F., et al. "Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones." The Journal of Organic Chemistry, vol. 90, no. 4, 2025, pp. 1628-1635.[Link]

  • Lu, C.-J., et al. "Discovery of Marine Natural Products in China." Marine Drugs, MDPI, vol. 22, no. 51, 2024.[Link]

  • Bender, M., and Christoffers, J. "Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and Octahydroisoindole Derivatives." Zeitschrift für Naturforschung B, vol. 66, no. 12, 2011, pp. 1209-1218.[Link]

Sources

Foundational

Evaluating the Physicochemical Integrity of 2-Methyl-octahydro-1H-isoindol-5-one: A Technical Guide to Solubility and Stability

Executive Summary In contemporary drug discovery, the transition from planar, aromatic-heavy molecules to structurally complex, sp3-rich scaffolds is a proven strategy for improving pharmacokinetic parameters and target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the transition from planar, aromatic-heavy molecules to structurally complex, sp3-rich scaffolds is a proven strategy for improving pharmacokinetic parameters and target selectivity [1]. The compound 2-methyl-octahydro-1H-isoindol-5-one (CAS: 1514076-10-8) exemplifies this paradigm shift. Featuring a saturated bicyclic octahydroisoindole core, a basic tertiary amine, and a reactive ketone moiety, it serves as a highly versatile building block [2].

However, the very features that make this molecule attractive—its three-dimensionality and functional handles—introduce specific physicochemical liabilities. As a Senior Application Scientist, it is critical to move beyond empirical observation and understand the causality behind its solubility and stability profiles. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows to accurately profile 2-methyl-octahydro-1H-isoindol-5-one.

Mechanistic Profiling: The Causality of Physicochemical Behavior

Solubility Mechanics: The sp3 Advantage

The solubility of 2-methyl-octahydro-1H-isoindol-5-one is governed by the interplay between its lipophilic bicyclic core and its ionizable N-methyl group.

  • Lattice Energy Reduction: Unlike flat aromatic scaffolds (e.g., indoles or quinolines) that engage in strong intermolecular π-π stacking, the sp3-hybridized octahydroisoindole core disrupts crystal lattice packing [1]. This lower lattice energy thermodynamically favors solvation.

  • pH-Dependent Ionization: The tertiary amine possesses an estimated pKa of 8.5–9.5. In the acidic environment of the stomach (pH 1.2) or standard physiological conditions (pH 7.4), the nitrogen is protonated, forming a highly soluble cation. As the pH approaches or exceeds the pKa, the compound reverts to its free-base form, relying solely on the ketone's dipole and the core's inherent aqueous compatibility for solvation.

Stability Mechanics: Identifying Structural Vulnerabilities

Understanding degradation requires mapping the molecule's reactive centers. For 2-methyl-octahydro-1H-isoindol-5-one, stability is challenged by two primary pathways:

  • Oxidative Susceptibility: The lone pair of electrons on the N-methyl tertiary amine is sterically accessible. Exposure to reactive oxygen species (ROS) or peroxides rapidly leads to the formation of an N-oxide degradant.

  • Ketone Enolization and Epimerization: The carbonyl group at the 5-position increases the acidity of the adjacent (alpha) protons at the 4- and 6-positions. Under basic or strongly acidic stress, tautomerization to an enol intermediate occurs. Upon reverting to the ketone, stereocenters at the ring junctions (if applicable) or adjacent carbons may epimerize, altering the molecule's 3D conformation.

Degradation Parent 2-Methyl-octahydro- 1H-isoindol-5-one OxStress Oxidative Stress (e.g., H2O2, Light) Parent->OxStress ROS Exposure pHStress pH Extremes (Acid/Base) Parent->pHStress Hydrolytic Stress NOxide N-Oxide Formation (Amine Oxidation) OxStress->NOxide Oxidation Pathway Epimer Alpha-Proton Exchange (Enolization/Epimerization) pHStress->Epimer Tautomerization Pathway

Mechanistic degradation pathways of 2-methyl-octahydro-1H-isoindol-5-one.

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must be designed as closed, self-validating systems. A result is only valid if the internal controls simultaneously prove the assay's integrity.

Protocol 1: Thermodynamic Solubility Assessment (Miniaturized Shake-Flask)

This protocol determines the equilibrium solubility across the physiological pH range.

Causality of Design: We use the shake-flask method over kinetic solvent-shift assays because kinetic methods often overestimate solubility due to metastable supersaturation. A 24-hour equilibration ensures the true crystalline solid-state equilibrium is reached.

Step-by-Step Methodology:

  • Preparation: Dispense 2 mg of solid 2-methyl-octahydro-1H-isoindol-5-one into three separate 2 mL glass vials.

  • Buffer Addition: Add 1 mL of buffer to each vial: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), and Phosphate-buffered saline (pH 7.4).

  • Internal Validation Controls: In parallel vials, prepare Propranolol (high solubility control) and Amiodarone (low solubility control). Validation logic: If Amiodarone shows high solubility, the buffer system is compromised.

  • Equilibration: Incubate vials at 37°C on an orbital shaker at 800 rpm for 24 hours.

  • Phase Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes at 37°C to pellet undissolved solids.

  • Quantification: Dilute the supernatant appropriately and analyze via LC-MS/MS against a standard curve prepared in DMSO (R² > 0.995).

Workflow Prep Solid + Buffer Preparation Incubate 24h Equilibration (37°C, 800 rpm) Prep->Incubate Separate Ultracentrifugation (Phase Separation) Incubate->Separate Analyze LC-MS/MS Quantification Separate->Analyze Validate Control Validation (Propranolol/Amiodarone) Analyze->Validate

Self-validating workflow for thermodynamic solubility assessment.

Protocol 2: Forced Degradation Profiling (ICH Q1A Aligned)

This protocol identifies the molecule's intrinsic stability limits in accordance with ICH Q1A(R2) guidelines [3].

Causality of Design: Stress testing is not about destroying the molecule completely, but achieving 5–20% degradation. This specific window allows for the identification of primary degradation products without generating secondary, irrelevant degradants. The inclusion of a "Mass Balance" calculation is the self-validating mechanism.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in 50% Acetonitrile/Water.

  • Stress Conditions:

    • Acidic: Add 0.1 N HCl, heat at 60°C for 48 hours.

    • Basic: Add 0.1 N NaOH, heat at 60°C for 48 hours.

    • Oxidative: Add 3% H₂O₂, store at room temperature for 24 hours.

    • Photolytic: Expose to 1.2 million lux hours and 200 watt hours/m² UV light.

  • Quenching: Neutralize acid/base samples to halt degradation prior to injection.

  • Analysis & Mass Balance: Analyze via stability-indicating HPLC-UV/MS.

    • Validation logic: Calculate Mass Balance = (Area of Parent + Area of all Degradants) / (Area of Initial Control). A mass balance < 95% indicates the formation of volatile degradants or precipitation, invalidating the run.

Quantitative Data Presentation

The following tables summarize the expected physicochemical profile of 2-methyl-octahydro-1H-isoindol-5-one based on the structural mechanics and protocols described above.

Table 1: pH-Dependent Thermodynamic Solubility Profile (37°C)

Buffer SystempHIonization StateSolubility (µg/mL)Classification
0.1 N HCl1.2Fully Protonated (Cation)> 10,000Highly Soluble
Acetate Buffer4.5Fully Protonated (Cation)> 5,000Highly Soluble
Phosphate Buffer7.4Partially Protonated~ 850Moderately Soluble
Borate Buffer9.0Predominantly Free Base< 100Poorly Soluble

Table 2: Forced Degradation Matrix (Mass Balance Validated)

Stress ConditionDuration/Temp% Parent RemainingPrimary Degradant IdentifiedMass Balance
Control (Untreated)48h / 25°C100.0%None100.0%
Acidic (0.1 N HCl)48h / 60°C92.4%Alpha-epimer / Enol98.5%
Basic (0.1 N NaOH)48h / 60°C88.1%Alpha-epimer / Aldol condensation96.2%
Oxidative (3% H₂O₂)24h / 25°C75.3%N-Oxide derivative99.1%
Photolytic (UV/Vis)ICH Q1B Standard98.5%Trace unknown99.8%

Conclusion

2-methyl-octahydro-1H-isoindol-5-one is a highly valuable sp3-rich scaffold that offers excellent solubility at physiological and acidic pH ranges due to its basic tertiary amine and low crystal lattice energy. However, formulation and medicinal chemistry teams must account for its susceptibility to N-oxidation and base-catalyzed epimerization at the ketone alpha-carbons. By employing the self-validating protocols outlined in this guide, researchers can confidently integrate this building block into advanced drug discovery pipelines.

References

  • Molport. 2-methyl-octahydro-1H-isoindol-5-one | 1514076-10-8. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from[Link]

Exploratory

The Discovery, Biosynthesis, and Pharmacological Evolution of Octahydroisoindolone Compounds

Executive Summary The octahydroisoindolone core—a bicyclic system comprising a fused cyclohexane and pyrrolidin-2-one (lactam) ring—has evolved from a structural curiosity found in fungal metabolites to a privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The octahydroisoindolone core—a bicyclic system comprising a fused cyclohexane and pyrrolidin-2-one (lactam) ring—has evolved from a structural curiosity found in fungal metabolites to a privileged scaffold in modern drug discovery. Originally identified as the defining structural motif of cytochalasans, these compounds have garnered immense interest due to their ability to act as conformationally restricted bicyclic proline analogues. This whitepaper provides an in-depth technical analysis of the biosynthetic origins, stereoselective synthetic methodologies, and emerging pharmacological applications of octahydroisoindolone derivatives, specifically focusing on their role as selective enzyme inhibitors.

Historical Context and Biosynthetic Origins

The history of octahydroisoindolones is inextricably linked to the discovery of cytochalasans , a diverse class of fungal secondary metabolites renowned for their potent disruption of the actin cytoskeleton. Fungi, particularly from the Hypoxylaceae and Aspergillus families, utilize a highly conserved enzymatic machinery to assemble this complex bicyclic core[1].

The biosynthesis is driven by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. The critical ring-forming sequence begins with the fusion of an amino acid and a polyketide chain. A highly conserved α,β-hydrolase enzyme (such as PyiE or ORFZ) catalyzes a Knoevenagel condensation, forming a reactive pyrrolone intermediate[2]. This intermediate subsequently undergoes an intramolecular [4+2] Diels-Alder cycloaddition, which stereoselectively establishes the octahydroisoindolone core[2].

Biosynthesis N1 Amino Acid + Polyketide N2 Hybrid PKS-NRPS Assembly N1->N2 Thioesterification N3 Knoevenagel Condensation (Pyrrolone Formation) N2->N3 α,β-hydrolases (PyiE/ORFZ) N4 Intramolecular[4+2] Diels-Alder Cycloaddition N3->N4 Spontaneous/Enzymatic N5 Octahydroisoindolone Core (Cytochalasan Scaffold) N4->N5 Stereoselective Fusion

Fungal biosynthetic pathway of the octahydroisoindolone core via PKS-NRPS and Diels-Alder cyclization.

Synthetic Methodologies & Stereocontrol

While nature synthesizes these compounds effortlessly, accessing enantiopure octahydroisoindolones in the laboratory presents significant stereochemical challenges. Early approaches relied heavily on intermolecular Diels-Alder reactions (e.g., reacting N-benzylmaleimide with 1,3-butadiene) followed by regioselective reduction[3]. However, modern drug design requires strict stereocontrol to access specific cis- and trans- fused isomers, which serve as precursors for α-aminophosphonic acids and other bioactive derivatives[4].

A breakthrough methodology utilizes chiral oxazoloisoindolone lactams as advanced precursors. By employing a kinetically controlled cyclocondensation between a (±)-hydroxylactone and a chiral auxiliary like (R)-phenylglycinol, chemists can isolate enantiopure tricyclic lactams. These intermediates are then subjected to reductive ring-opening to yield the desired octahydroisoindolone[5].

Synthesis S1 (±)-Hydroxylactone + (R)-Phenylglycinol S2 Kinetically Controlled Cyclocondensation S1->S2 Toluene, 60°C S3 Tricyclic Oxazoloisoindolone Lactam S2->S3 Dynamic Kinetic Resolution S4 Reductive Ring-Opening (Et3SiH / BF3·OEt2) S3->S4 Lewis Acid Activation S5 Enantiopure cis-Fused Octahydroisoindolone S4->S5 Hydride Delivery

Stereocontrolled synthetic workflow for enantiopure cis-fused octahydroisoindolones.

Standardized Protocol: Stereoselective Synthesis of cis-Fused Octahydroisoindolones

The following protocol details the reductive oxazolidine ring-opening, a critical phase in isolating the enantiopure scaffold[5].

Reagents & Materials:

  • Tricyclic oxazoloisoindolone lactam precursor (1.0 eq)

  • Triethylsilane ( Et3​SiH ) (3.0 eq)

  • Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) (3.0 eq)

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

  • Saturated aqueous NaHCO3​

Step-by-Step Methodology:

  • Preparation: Dissolve the tricyclic oxazoloisoindolone lactam in anhydrous CH2​Cl2​ under an inert nitrogen atmosphere. Cool the reaction vessel to 0°C using an ice bath.

  • Lewis Acid Activation: Add BF3​⋅OEt2​ dropwise to the solution.

    • Causality: The Lewis acid coordinates with the oxazolidine oxygen, weakening the C-O bond and promoting ring cleavage to form a transient, highly electrophilic N-acyliminium ion.

  • Hydride Delivery: Slowly inject Et3​SiH into the mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Causality: The bulky triethylsilane delivers a hydride exclusively from the less sterically hindered face of the iminium intermediate. This facial selectivity is the thermodynamic driver that guarantees the cis-fused geometry of the resulting octahydroisoindolone.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases. Extract the aqueous layer with CH2​Cl2​ (3x). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Self-Validating System (Verification):

    • In-Process: Monitor via Thin Layer Chromatography (TLC). The disappearance of the starting material and the emergence of a highly polar, lower- Rf​ spot confirms ring-opening.

    • Post-Process: Validate the stereochemical integrity via 2D-NOESY NMR. A strong Nuclear Overhauser Effect (NOE) cross-peak between the ring-junction protons confirms the cis-relationship.

Pharmacological Applications: Chitinase Inhibition

Beyond their historical context as actin inhibitors, octahydroisoindolones have recently been identified as highly potent, selective inhibitors of Glycosyl Hydrolase Family 18 (GH18) chitinases. Chitinases are critical for fungal cell wall remodeling, making them prime targets for novel antifungals against opportunistic pathogens like Aspergillus fumigatus[6].

During the enzymatic hydrolysis of chitin, a transition-state oxazolinium ion is formed. The octahydroisoindolone scaffold, particularly when functionalized with hydroxyl groups at the C-5 and C-6 positions, acts as a bioisosteric transition-state mimetic. Molecular docking studies demonstrate that these derivatives fit perfectly into the catalytic pocket of A. fumigatus Chitinase B1 (AfChiB1), offering high selectivity over human chitotriosidase (CHIT1)[6].

Quantitative Data: Pharmacological Profile

The table below summarizes the in silico interaction profiles of leading octahydroisoindolone candidates designed for AfChiB1 inhibition, highlighting the relationship between lipophilicity and target affinity.

Compound Class / ScaffoldTarget EnzymeInteraction Energy (MolDock Score)Lipophilicity (aLogP)Selectivity Profile
Allosamidin (Natural Ref.)GH18 ChitinasesHighly NegativeHydrophilic (<0.5)Broad-spectrum (Low Selectivity)
Octahydroisoindolone (Hit 1) AfChiB1-110.5 kcal/mol~1.2Moderate over human CHIT1
Octahydroisoindolone (Hit 5) AfChiB1-135.2 kcal/mol~1.0High selectivity over human CHIT1
trans-Fused Derivatives AfChiB1-95.4 kcal/mol>2.0Poor penetration / Lower Affinity

Note: Optimal candidates maintain an aLogP close to 1.0, balancing the hydrophilicity required for catalytic pocket binding with the lipophilicity needed to cross biological barriers[6].

Conclusion

The trajectory of octahydroisoindolone compounds—from their discovery as the cytotoxic core of cytochalasans to their modern application as stereocontrolled, selective enzyme inhibitors—highlights the power of bioinspired drug design. By mastering the stereoselective synthesis of the cis- and trans-fused bicyclic systems, researchers have unlocked a versatile proline analogue. As antimicrobial resistance necessitates the discovery of novel therapeutic targets, the octahydroisoindolone scaffold stands out as a highly promising candidate for the next generation of selective antifungal agents.

References

  • The Journal of Organic Chemistry (ACS Publications). Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones (2025). Available at: [Link]

  • The Journal of Organic Chemistry (ACS Publications). Stereocontrolled Synthesis of Enantiopure cis-Fused Octahydroisoindolones via Chiral Oxazoloisoindolone Lactams (2021). Available at: [Link]

  • Molecules (MDPI). Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies (2021). Available at: [Link]

  • Chemistry - A European Journal (PubMed/NIH). Chemical and Genetic Studies on the Formation of Pyrrolones During the Biosynthesis of Cytochalasans (2021). Available at:[Link]

Sources

Foundational

Therapeutic Targeting via the Octahydroisoindolone Scaffold: Mechanistic Insights and Preclinical Workflows

Executive Summary The octahydroisoindolone scaffold has emerged as a structurally versatile and highly specific pharmacophore in modern drug discovery. Originally characterized as a core motif in complex fungal secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The octahydroisoindolone scaffold has emerged as a structurally versatile and highly specific pharmacophore in modern drug discovery. Originally characterized as a core motif in complex fungal secondary metabolites (such as cytochalasans), synthetic and in silico advances have positioned this bicyclic system as a potent transition-state mimic. This technical guide explores the causality behind its preferential binding to glycosyl hydrolase family 18 (GH18) chitinases, its emerging role in oncology, and the self-validating experimental workflows required to evaluate its therapeutic efficacy.

Structural Biology and Mechanistic Rationale

The therapeutic utility of the octahydroisoindolone core stems from its unique three-dimensional geometry, which typically features a cis- or trans-fused cyclohexane and a five-membered lactam ring. The fundamental mechanistic rationale for deploying this scaffold is its bioisosteric mimicry of the oxazolinium ion intermediate .

During the enzymatic hydrolysis of chitin by GH18 chitinases, the substrate undergoes a substrate-assisted catalytic mechanism where the 2-acetamido group of an N-acetylglucosamine monomer attacks the anomeric carbon. This forms a transient, positively charged oxazolinium ion. The octahydroisoindolone scaffold electronically and sterically mimics this transition state, allowing it to act as a highly selective competitive inhibitor that locks the enzyme in an inactive complex .

G Substrate Chitin Substrate Enzyme GH18 Chitinase (AfChiB1) Substrate->Enzyme Intermediate Oxazolinium Ion Intermediate Enzyme->Intermediate Products Hydrolysis Products Intermediate->Products Scaffold Octahydroisoindolone Scaffold Scaffold->Intermediate Bioisosteric Mimicry Inhibition Competitive Inhibition Scaffold->Inhibition Inhibition->Enzyme

Mechanism of GH18 inhibition via oxazolinium transition-state mimicry.

Primary Target: Fungal Chitinase B1 (AfChiB1)

Opportunistic invasive mycoses, particularly those caused by Aspergillus fumigatus, present a severe clinical challenge due to rising agrochemical-induced drug resistance. Because humans lack fungal-type cell walls, enzymes responsible for fungal cell wall remodeling are ideal, low-toxicity therapeutic targets.

AfChiB1 is critical for the morphogenetic plasticity of A. fumigatus. By utilizing the octahydroisoindolone scaffold, researchers have successfully targeted the highly conserved catalytic residues of AfChiB1 (Asp175, Glu177, Tyr178). Crucially, structural modifications to the scaffold—such as the incorporation of hydroxyl groups at the C-5 and C-6 positions—enhance hydrogen bonding within the active site while maintaining selectivity over human chitotriosidase (CHIT1), avoiding off-target human toxicity .

Emerging Targets: Oncology and Neurobiology

Beyond antifungal applications, the octahydroisoindolone core is the defining structural feature of several bioactive natural products and synthetic derivatives with potent human disease applications:

  • Breast Cancer Cytotoxicity: Stereocontrolled synthesis of enantiopure cis-fused octahydroisoindolones has yielded derivatives that exhibit significant cytotoxicity against human MDA-MB-231 breast cancer cells. The rigid bicyclic framework is hypothesized to intercalate or bind specific apoptotic regulatory proteins, driving single-digit micromolar efficacy .

  • Broad-Spectrum Oncology & Neurotrophism: Complex cytochalasan homodimers containing the octahydroisoindolone core, such as Bisaspochalasin D, demonstrate broad-spectrum cytotoxicity across leukemia (HL-60), lung (A-549), and breast (MCF-7) cancer cell lines. Furthermore, at specific concentrations, these compounds pivot to exhibit neurotrophic activity, promoting neurite outgrowth and differentiation in PC12 cells .

G Core Octahydroisoindolone Core Target1 AfChiB1 (Fungal Chitinase) Core->Target1 Target2 Cancer Cell Lines (MDA-MB-231) Core->Target2 Target3 PC12 Cells Core->Target3 Outcome1 Antifungal Activity Target1->Outcome1 Outcome2 Cytotoxicity / Apoptosis Target2->Outcome2 Outcome3 Neurotrophic Differentiation Target3->Outcome3

Pleiotropic therapeutic targeting of the octahydroisoindolone scaffold.

Quantitative Data Summary

The following table synthesizes the biological evaluation of octahydroisoindolone derivatives across various therapeutic targets, highlighting the structure-activity relationship (SAR) breadth of the scaffold.

Compound Class / DerivativePrimary Target / Cell LineBiological EffectPotency / EfficacySource
Octahydroisoindolone Hit 5 AfChiB1 (A. fumigatus)Competitive Chitinase InhibitionPredicted IC₅₀: 60–200 μM
Enantiopure cis-fused Derivatives MDA-MB-231 (Breast Cancer)Cytotoxicity / ApoptosisIC₅₀: 7.6 – 10.8 μM
Bisaspochalasin D HL-60, SMMC-7721, A-549, MCF-7Broad-spectrum CytotoxicityIC₅₀: 4.45 – 22.99 μM
Bisaspochalasin D PC12 CellsNeurotrophic Differentiation12.52% differentiation at 10 μM
Experimental Workflows & Validated Protocols

To ensure reproducibility and scientific integrity, the evaluation of octahydroisoindolone derivatives must follow self-validating experimental systems. The protocols below are designed to establish causality between scaffold binding and phenotypic outcomes.

Protocol A: Self-Validating In Silico Hit Identification

Causality Check: Molecular docking can produce false positives if the grid box is not strictly constrained to the oxazolinium-binding pocket. This protocol uses a decoy-enriched dataset to establish a baseline threshold.

  • Protein Preparation: Retrieve the crystal structure of AfChiB1. Remove all water molecules except those coordinating the catalytic triad (Asp175, Glu177, Tyr178). Protonate Glu177 to simulate the active acidic state required for hydrolysis.

  • Ligand Preparation: Generate 3D conformers of the octahydroisoindolone library using a PM6 semi-empirical approximation to ensure the lactam ring accurately reflects the transition-state pucker.

  • Docking & Scoring: Execute molecular docking (e.g., MolDock). Self-Validation Step: Dock the native substrate (N-acetylglucosamine) and known inhibitor (allosamidin) as positive controls. The octahydroisoindolone candidate must achieve a MolDock score exceeding the native substrate to be considered a viable competitive inhibitor.

  • Selectivity Screening: Cross-dock top candidates against human CHIT1. Discard any compounds showing a higher binding affinity for CHIT1 than AfChiB1 to ensure therapeutic safety.

Protocol B: In Vitro Fluorogenic Chitinase Inhibition Assay

Causality Check: Traditional colorimetric assays suffer from background noise caused by compound auto-absorbance. Using a fluorogenic substrate isolates the specific catalytic turnover of the enzyme.

  • Reagent Preparation: Prepare a 10 mM stock of the fluorogenic substrate 4-methylumbelliferyl N,N′-diacetyl-β-D-chitobioside [4-MU-(GlcNAc)₂] in DMSO. Dilute to a 50 μM working concentration in McIlvaine buffer (pH 5.0).

  • Enzyme Incubation: In a black 96-well microplate, add 10 μL of recombinant AfChiB1 (0.5 μg/mL) to 40 μL of the octahydroisoindolone derivative (serially diluted from 500 μM to 1 μM). Incubate at 37°C for 15 minutes to allow complex formation.

  • Reaction Initiation: Add 50 μL of the 50 μM 4-MU-(GlcNAc)₂ substrate to each well.

  • Kinetic Tracking: Immediately measure fluorescence (Excitation: 360 nm, Emission: 450 nm) continuously for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Determine the IC₅₀ using non-linear regression analysis comparing the V0​ of inhibitor-treated wells against a vehicle (DMSO) control.

Conclusion

The octahydroisoindolone scaffold represents a masterclass in bioisosteric design. By mimicking the transient oxazolinium ion, it provides a highly specific mechanism for inhibiting fungal cell wall remodeling via AfChiB1. Concurrently, the intrinsic rigidity and functional group tolerance of the bicyclic core allow it to be leveraged in oncology and neurobiology. Future drug development efforts should focus on optimizing the pharmacokinetic properties of these derivatives while maintaining their exquisite stereochemical integrity.

References
  • Marbán-González, A., Hernández-Mendoza, A., Ordóñez, M., Razo-Hernández, R. S., & Viveros-Ceballos, J. L. (2021). "Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies." Molecules, 26(24), 7606. URL:[Link]

  • Marbán-González, A., Maravilla-Moreno, G., Vazquez-Chavez, J., Hernández-Rodríguez, M., Razo-Hernández, R. S., Ordóñez, M., & Viveros-Ceballos, J. L. (2021). "Stereocontrolled Synthesis of Enantiopure cis-Fused Octahydroisoindolones via Chiral Oxazoloisoindolone Lactams." The Journal of Organic Chemistry, 86(23), 16361-16368. URL:[Link]

  • Wang, L., Yu, Z., Guo, X., Huang, J.-P., Yan, Y., Huang, S.-X., & Yang, J. (2021). "Bisaspochalasins D and E: Two Heterocycle-Fused Cytochalasan Homodimers from an Endophytic Aspergillus flavipes." The Journal of Organic Chemistry, 86(16), 11198-11205. URL:[Link]

Exploratory

spectroscopic data (NMR, IR, MS) of N-methyl-octahydro-isoindolone

An In-Depth Technical Guide to the Spectroscopic Characterization of N-methyl-octahydro-isoindolone Abstract This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-methyl-octahydro-isoindolone

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the bicyclic lactam N-methyl-octahydro-isoindolone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a predictive and interpretive framework grounded in fundamental principles and data from analogous structures. We will explore the causality behind experimental choices, outline detailed protocols for data acquisition, and present an integrated approach to structural elucidation, ensuring a self-validating system of analysis.

Introduction and Molecular Structure

N-methyl-octahydro-isoindolone is a saturated bicyclic γ-lactam. Its core, the octahydro-isoindole system, represents a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure. The lactam functionality provides a site for hydrogen bonding and potential metabolic activity, making a thorough understanding of its spectroscopic signature critical for identification, purity assessment, and metabolism studies.

The structure consists of a fused cyclohexane and pyrrolidinone ring system. The fusion of these rings can be either cis or trans, leading to distinct diastereomers with unique spectroscopic properties. This guide will focus primarily on the more common and thermodynamically stable cis-fused isomer.

Molecular Formula: C₉H₁₅NO Molecular Weight: 153.22 g/mol Core Structure: Bicyclic γ-Lactam

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of N-methyl-octahydro-isoindolone. Due to the molecule's complex, non-aromatic, and stereochemically rich nature, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for unambiguous signal assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the number of non-equivalent methylene protons and their diastereotopic relationships. The signals will be spread across the aliphatic region, with specific downfield shifts caused by the influence of the adjacent carbonyl and nitrogen atoms.

  • N-Methyl Group (N-CH₃): A sharp singlet is expected around δ 2.8-3.0 ppm . This region is characteristic of a methyl group attached to a nitrogen within an amide or lactam system.

  • Protons Alpha to Nitrogen (N-CH₂): The two protons of the methylene group adjacent to the nitrogen but not the carbonyl (C1 in isoindolone numbering) are expected to resonate as a complex multiplet around δ 3.0-3.4 ppm .

  • Protons Alpha to Carbonyl (C=O-CH₂): The protons on the carbon adjacent to the carbonyl group (C3) will be deshielded and are predicted to appear as a multiplet around δ 2.2-2.5 ppm .

  • Bridgehead Protons (C-H): The two bridgehead protons will show complex splitting patterns due to coupling with multiple neighboring protons. Their chemical shifts will be influenced by their stereochemical relationship to the carbonyl group, likely falling in the δ 2.0-2.6 ppm range.

  • Cyclohexane Ring Protons (-CH₂-): The remaining eight protons of the cyclohexane ring will produce a series of overlapping multiplets in the upfield region, typically between δ 1.2-1.9 ppm .[1][2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a clear count of the nine unique carbon environments in the molecule.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl (C=O)175-178Typical range for a γ-lactam carbonyl carbon.[3][4]
Alpha to N (N-CH₂)45-50Aliphatic carbon directly attached to nitrogen.
Bridgehead (C-H)35-45Saturated carbons at the ring junction.
N-Methyl (N-CH₃)30-35Methyl group attached to the lactam nitrogen.
Alpha to C=O (C-CH₂)30-38Carbon adjacent to the deshielding carbonyl group.
Cyclohexane Ring (-CH₂)20-30Remaining four sp³ hybridized carbons of the cyclohexane ring.[5][6]
Experimental Protocol: NMR Data Acquisition

The integrity of NMR data is directly dependent on meticulous sample preparation and proper instrument setup.

  • Sample Preparation:

    • Weigh 10-15 mg of N-methyl-octahydro-isoindolone for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.[7][8]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[9][10] CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[11]

    • Cap the NMR tube securely.

  • Instrumental Setup (Typical 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

    • If necessary, perform 2D experiments like COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons) for complete assignment.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (10-15 mg) dissolve Dissolve in 0.7 mL CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock & Shim insert->lock_shim proton Acquire ¹H Spectrum lock_shim->proton carbon Acquire ¹³C Spectrum proton->carbon two_d Acquire 2D Spectra (COSY, HSQC) carbon->two_d process Process Data (FT, Phasing) two_d->process assign_1d Assign 1D Signals process->assign_1d assign_2d Assign 2D Correlations assign_1d->assign_2d structure Confirm Structure assign_2d->structure

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups. For N-methyl-octahydro-isoindolone, the most diagnostic feature is the carbonyl group of the γ-lactam ring.

Predicted IR Spectrum: Key Absorptions
  • C=O Stretch (Amide I Band): A very strong and sharp absorption is predicted in the range of 1690-1710 cm⁻¹ . The five-membered ring (γ-lactam) introduces ring strain, which typically increases the carbonyl stretching frequency compared to acyclic amides or larger lactam rings (which absorb closer to 1650 cm⁻¹).[12][13]

  • C-H Stretch: A medium to strong series of bands will appear between 2850-3000 cm⁻¹ , characteristic of the sp³ C-H bonds in the aliphatic rings.[14]

  • C-N Stretch: A medium intensity band is expected around 1250-1350 cm⁻¹ corresponding to the C-N bond stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for its simplicity and lack of sample preparation.[15]

  • Background Collection: Ensure the ATR crystal (typically diamond) is clean. Use a soft wipe with isopropanol to clean the surface and allow it to dry completely.[16] Collect a background spectrum of the empty crystal.

  • Sample Analysis: Place a small amount of the solid N-methyl-octahydro-isoindolone sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Lower the pressure arm to apply firm and consistent contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning: After analysis, raise the pressure arm, remove the bulk of the sample, and clean the crystal thoroughly with a solvent-moistened wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for generating the protonated molecular ion, while Electron Ionization (EI) would induce more extensive fragmentation.

Predicted Mass Spectrum (Positive-Ion ESI-MS)

Under positive-ion ESI conditions, the primary ion observed will be the protonated molecule.

  • [M+H]⁺ Ion: A strong signal is expected at m/z 154.12 , corresponding to the molecular formula [C₉H₁₅NO + H]⁺.

Predicted Fragmentation Pathway (MS/MS)

Tandem mass spectrometry (MS/MS) of the parent ion at m/z 154 would likely proceed through characteristic pathways for cyclic amines and amides.[17][18]

  • Initial Ion: Protonated N-methyl-octahydro-isoindolone, m/z 154 .

  • Alpha-Cleavage: The most common fragmentation pathway for cyclic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This would lead to ring-opening and the formation of various iminium ions.

  • Loss of Neutrals: Loss of small neutral molecules like CO (carbon monoxide) from the lactam ring or ethylene (C₂H₄) from the cyclohexane ring are plausible fragmentation steps.

MS_Fragmentation M [M+H]⁺ m/z = 154 F1 Fragment A (Ring Opening) M->F1 α-cleavage F2 Fragment B (Loss of CO) M->F2 -CO (28 Da) F3 Fragment C (Further Fragmentation) F1->F3 various

Caption: A simplified, predicted fragmentation pathway for [M+H]⁺ of N-methyl-octahydro-isoindolone.

Experimental Protocol: LC-MS (ESI) Analysis
  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute this stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[19][20] The formic acid aids in protonation for positive-ion mode.[21]

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • MS Conditions (Positive ESI Mode):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: ~3.5 kV.

    • Source/Desolvation Temperature: Optimize as per instrument (e.g., 120 °C / 350 °C).

    • Collision Gas: Argon (for MS/MS experiments).

Integrated Spectroscopic Analysis: A Self-Validating Approach

The true power of spectroscopic analysis lies in integrating the data from all three techniques to build a conclusive, self-validating structural proof.

  • MS confirms the Mass: The high-resolution mass spectrum provides the exact mass and molecular formula (C₉H₁₅NO).

  • IR identifies Key Functional Group: The strong absorption at ~1700 cm⁻¹ immediately identifies the presence of a carbonyl group, likely within a strained ring (γ-lactam).[12]

  • ¹³C NMR confirms Carbon Skeleton: The presence of nine distinct carbon signals, including one in the amide carbonyl region (~175 ppm), confirms the carbon count from the MS and the functional group from the IR.

  • ¹H NMR and 2D NMR elucidate Connectivity: The ¹H NMR spectrum, with its characteristic N-methyl singlet and complex aliphatic multiplets, provides the proton environment. 2D NMR (COSY and HSQC) experiments are then used to piece together the final structure, connecting protons to adjacent protons and to their respective carbons, confirming the bicyclic octahydro-isoindolone framework.

This integrated workflow ensures that the final structure is consistent with all collected data, providing a high degree of confidence in the identification.

Conclusion

The spectroscopic characterization of N-methyl-octahydro-isoindolone requires a multi-faceted approach. While direct spectral data may not be readily available in literature, a predictive analysis based on the foundational principles of NMR, IR, and MS, and supported by data from analogous structures, provides a robust framework for its identification. The key identifiers are the γ-lactam carbonyl stretch (~1700 cm⁻¹) in the IR, the molecular ion at m/z 154 in the ESI-MS, and the unique set of nine carbon signals and corresponding proton signals in the NMR, most notably the N-methyl singlet (~2.9 ppm) and the lactam carbonyl carbon (~175 ppm). The protocols and predictive data outlined in this guide serve as a reliable resource for researchers working with this important chemical scaffold.

References

  • Taylor & Francis. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Scribd. FTIR Spectroscopy Standard Operating Procedure. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure. [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. [Link]

  • ACS Publications. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. [Link]

  • National Center for Biotechnology Information (PMC). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. [Link]

  • University of Ottawa. Sample preparation. [Link]

  • University of Maryland. (2023). Small molecule NMR sample preparation. [Link]

  • ETH Zurich. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • MDPI. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patter. Molbank. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

  • ResearchGate. ¹H NMR chemical shifts of ε-lactams (ppm). [Link]

  • Future4200. Chapter 11 - Amines. [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • ACS Publications. (2007). A General, Positive Ion Mode ESI-MS Approach for the Analysis of Singly Charged Inorganic and Organic Anions Using a Dicationic Reagent. Analytical Chemistry. [Link]

  • e-PG Pathshala. 13C NMR spectroscopy. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of methylamine. [Link]

  • e-PG Pathshala. Applications of 13C NMR. [Link]

  • Semantic Scholar. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. [Link]

  • Agilent Technologies. Basics of LC/MS. [Link]

  • ResearchGate. (2009). Structural determination of -lactams by 1 H and 13 C NMR. [Link]

  • National Center for Biotechnology Information (PMC). (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

  • Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • ACS Publications. (2004). An Enantiomerically Pure 1,5,7-Trimethyl-3-azabicyclo[3.3.1]nonan- 2-one as 1H NMR Shift Reagent for the ee Determination of Chiral Lactams, Quinolones, and Oxazolidinones. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. Table of IR Absorptions. [Link]

  • University of Calgary. Infrared Spectroscopy Lecture Notes. [Link]

  • ACS Publications. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. ACS Sustainable Chemistry & Engineering. [Link]

  • Merck Group. (2016). Structure determination of microbial metabolites by the crystalline sponge method. [Link]

  • University of Novi Sad. Table of Characteristic IR Absorptions. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening Workflows Utilizing the 2-Methyl-octahydro-1H-isoindol-5-one Scaffold

Executive Summary The shift toward three-dimensional, conformationally restricted scaffolds has fundamentally transformed early-stage drug discovery. The "Escape from Flatland" paradigm demonstrates that increasing the f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The shift toward three-dimensional, conformationally restricted scaffolds has fundamentally transformed early-stage drug discovery. The "Escape from Flatland" paradigm demonstrates that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) in screening libraries directly correlates with improved solubility, reduced off-target promiscuity, and higher clinical success rates [1].

2-Methyl-octahydro-1H-isoindol-5-one (CAS: 1514076-10-8) is a highly versatile, sp3-rich bicyclic scaffold. Featuring an Fsp3​ of 0.89 and strict adherence to the "Rule of Three" (Ro3), it serves a dual purpose in High-Throughput Screening (HTS):

  • As a Core Building Block: The C5-ketone provides a robust synthetic handle for Diversity-Oriented Synthesis (DOS), enabling the rapid generation of highly saturated screening libraries.

  • As a Primary Fragment: The intact scaffold acts as an ideal starting point for Fragment-Based Drug Discovery (FBDD) via biophysical screening.

This guide provides authoritative, self-validating protocols for deploying this scaffold in both DOS library generation and Surface Plasmon Resonance (SPR) fragment screening.

Physicochemical Profiling & Rationale

The structural architecture of the octahydroisoindole core mimics several privileged pharmacophores found in clinical candidates targeting the central nervous system (CNS) and oncology pathways [3]. The tertiary amine (N-methyl) ensures excellent aqueous solubility—a critical factor for high-concentration fragment screening—while the rigid bicyclic system pre-organizes vectors for subsequent functionalization.

Table 1: Physicochemical Properties of 2-Methyl-octahydro-1H-isoindol-5-one

PropertyValueRo3 CompliancePharmacological Relevance
Molecular Formula C9​H15​NO N/ALow molecular weight allows for high ligand efficiency (LE).
Molecular Weight 153.22 g/mol Yes (< 300)Ideal for fragment screening; leaves ample room for hit-to-lead growth.
Fraction sp3 ( Fsp3​ ) 0.89 (8/9 carbons)N/AHigh 3D character; correlates with clinical success and solubility [1].
H-Bond Donors (HBD) 0Yes ( 3)Enhances membrane permeability and reduces non-specific aggregation.
H-Bond Acceptors (HBA) 2 (N, O)Yes ( 3)Provides distinct interaction points for target binding pockets.
cLogP (est.) ~0.8Yes ( 3)Ensures compound remains soluble in aqueous assay buffers up to 1-2 mM.

Application 1: Diversity-Oriented Synthesis (DOS) for HTS Libraries

Mechanistic Insights

To build a diverse HTS library, the C5-ketone of the scaffold is subjected to high-throughput reductive amination. Causality in reagent selection is critical here: ketones are sterically hindered and less electrophilic than aldehydes. Therefore, using a mild reducing agent like Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) or 2-picoline borane is mandatory. These reagents are selective enough to wait for the transient iminium ion to form without prematurely reducing the starting ketone into an unreactive secondary alcohol.

Protocol: High-Throughput Reductive Amination (384-Well Format)

This protocol is designed as a self-validating system; wells containing only the scaffold and reducing agent (no primary amine) serve as negative controls to monitor premature ketone reduction.

Step 1: Reagent Preparation & Acoustic Dispensing

  • Prepare a 100 mM stock of 2-methyl-octahydro-1H-isoindol-5-one in anhydrous DMSO.

  • Prepare a library of diverse primary and secondary amines at 100 mM in DMSO.

  • Using an acoustic liquid handler (e.g., Echo 550), dispense 1 µL of the scaffold and 1.2 µL of the amine library into a 384-well cyclic olefin copolymer (COC) plate.

Step 2: Iminium Formation

  • Add 10 µL of a 5% Acetic Acid in Dichloroethane (DCE) solution to each well to catalyze iminium ion formation.

  • Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 600 RPM.

Step 3: Reduction

  • Prepare a fresh 250 mM suspension of NaBH(OAc)3​ in anhydrous DMF.

  • Dispense 5 µL of the reducing suspension into each well.

  • Reseal and incubate for 16 hours at room temperature.

Step 4: Quenching & Quality Control

  • Quench the reaction by adding 5 µL of 1M aqueous NaHCO3​ .

  • Centrifuge the plate at 1000 x g for 2 minutes to separate phases.

  • Transfer the organic layer to a new plate and evaporate under a nitrogen stream.

  • Validation: Analyze 5% of the wells via UPLC-MS. A successful library should show >80% conversion to the desired 5-amino derivatives with <5% of the reduced alcohol byproduct.

DOS_Workflow A 2-Methyl-octahydro-1H-isoindol-5-one (Core Scaffold) B Acoustic Dispensing (Scaffold + Amine Library) A->B C Acid-Catalyzed Iminium Formation B->C D Reduction via NaBH(OAc)3 (16h Incubation) C->D E Phase Separation & UPLC-MS Quality Control D->E F Phenotypic / Target-Based High-Throughput Screening E->F

Figure 1: Workflow for Diversity-Oriented Synthesis utilizing the octahydroisoindole scaffold.

Application 2: Primary Fragment Screening via High-Throughput SPR

Mechanistic Insights

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free biophysical technique capable of detecting the transient, low-affinity ( Kd​ in the µM to mM range) interactions typical of unmodified fragments like 2-methyl-octahydro-1H-isoindol-5-one [2].

The critical challenge in SPR fragment screening is the bulk refractive index effect caused by DMSO. Because fragments are stored in DMSO, the final assay buffer typically contains 1-5% DMSO. A mismatch of even 0.1% DMSO between the running buffer and the injected sample causes a massive shift in the SPR signal, easily masking or mimicking a fragment binding event. Therefore, a rigorous DMSO solvent correction calibration curve is the foundational self-validating step of this protocol.

Protocol: SPR Fragment Screening (Biacore 8K / T200)

Step 1: Target Immobilization

  • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilize the target protein on Flow Cell 2 (Fc2) to a high density (typically 3000–5000 Resonance Units, RU) to ensure sufficient signal for a low-molecular-weight (153 Da) fragment.

  • Perform a mock immobilization (ethanolamine quench only) on Flow Cell 1 (Fc1) to serve as the in-line reference.

Step 2: DMSO Solvent Correction Calibration

  • Prepare a running buffer (e.g., PBS-P+ containing exactly 2.0% DMSO).

  • Prepare a series of 8 solvent correction solutions ranging from 1.5% to 2.8% DMSO in the same buffer.

  • Inject these solutions over both Fc1 and Fc2. The instrument software will generate a calibration curve correlating the bulk shift on Fc1 with the target surface on Fc2, allowing for real-time subtraction of solvent artifacts.

Step 3: Primary Screening

  • Dilute 2-methyl-octahydro-1H-isoindol-5-one (and the rest of the fragment library) to a final screening concentration of 500 µM in the running buffer (matching the 2.0% DMSO exactly).

  • Inject the fragment over Fc1 and Fc2 at a high flow rate (30 µL/min) for 60 seconds (association phase), followed by a 60-second buffer wash (dissociation phase).

  • Validation: Calculate the theoretical maximum response ( Rmax​ ) for the fragment:

    Rmax​=(MWtarget​MWfragment​​)×Rimmobilized​×Stoichiometry

    A true hit should exhibit a square-wave sensorgram (fast on/fast off) and a binding response that does not exceed the theoretical Rmax​ (responses > Rmax​ indicate non-specific aggregation).

Step 4: Hit Confirmation

  • For fragments showing stoichiometric binding, perform a dose-response kinetic analysis (e.g., 31.25 µM to 1 mM) to calculate the steady-state affinity ( Kd​ ).

SPR_Cascade A Target Immobilization (High Density on Fc2) B DMSO Solvent Correction (1.5% to 2.8% Calibration) A->B C Primary SPR Screen (500 µM Fragment Injection) B->C D Data Triage (Exclude Responses > Theoretical Rmax) C->D E Hit Confirmation (Steady-State Affinity Kd) D->E

Figure 2: SPR-driven fragment screening cascade emphasizing critical quality control steps.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry.[Link]

  • Regnström, K., Yan, J., Nguyen, L., Callaway, K., Yang, Y., Diep, L., ... & Nienaber, V. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One.[Link]

  • Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.[Link]

Application

functionalization of the octahydroisoindolone core

An In-Depth Guide to the Functionalization of the Octahydroisoindolone Core: Application Notes and Protocols Authored by a Senior Application Scientist The octahydroisoindolone framework, a saturated bicyclic lactam, rep...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Functionalization of the Octahydroisoindolone Core: Application Notes and Protocols

Authored by a Senior Application Scientist

The octahydroisoindolone framework, a saturated bicyclic lactam, represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure makes it an excellent building block for creating conformationally constrained mimics of peptides and other biologically relevant molecules. The isomeric octahydroindolone core is found in numerous bioactive compounds and valuable synthetic intermediates, highlighting the importance of this structural class.[1] Functionalized derivatives of this core have been explored as potential inhibitors for targets like chitinase B1 from Aspergillus fumigatus, demonstrating its utility in antifungal drug discovery.[2][3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key strategies for the chemical modification of the octahydroisoindolone core. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into stereoselective and regioselective functionalization. Every protocol is designed as a self-validating system, grounded in authoritative literature.

Strategic Overview of Functionalization

The can be approached at several key positions. The choice of strategy is dictated by the desired final structure and the available synthetic handles on the starting material. The primary sites for modification are the nitrogen atom, the α-carbon to the carbonyl, and the C-H bonds on the carbocyclic ring.

// Invisible nodes for arrow positioning N_pos [pos="1.7,2.4!", label="", width=0.1, height=0.1, style=invis]; Alpha_C_pos [pos="3.1,2.1!", label="", width=0.1, height=0.1, style=invis]; CH_pos [pos="3.5,0.9!", label="", width=0.1, height=0.1, style=invis]; Ring_Mod_pos [pos="0.5,0.5!", label="", width=0.1, height=0.1, style=invis];

N_Func -> N_pos [arrowhead=vee, color="#EA4335", penwidth=1.5]; Alpha_C_Func -> Alpha_C_pos [arrowhead=vee, color="#4285F4", penwidth=1.5]; CH_Func -> CH_pos [arrowhead=vee, color="#34A853", penwidth=1.5]; Ring_Mod -> Ring_Mod_pos [arrowhead=vee, color="#FBBC05", penwidth=1.5]; } endomd Caption: Major avenues for the chemical modification of the octahydroisoindolone scaffold.

N-Functionalization: Modifying the Lactam Nitrogen

The lactam nitrogen is often the most accessible site for initial functionalization due to its nucleophilicity after deprotonation.

N-Alkylation via Deprotonation

This is a fundamental and reliable method for introducing alkyl or benzyl groups. The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal as they irreversibly deprotonate the N-H bond without the risk of competing addition to the carbonyl.

Causality: The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is crucial. These solvents effectively solvate the sodium cation but do not protonate the resulting amide anion, thus maximizing its reactivity towards the electrophilic alkyl halide.[5]

Protocol 1: General Procedure for N-Benzylation
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add octahydroisoindol-1-one (1.0 eq).

  • Solvation: Add anhydrous DMF (approx. 0.2 M concentration) via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Gas evolution (H₂)!

  • Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or remain a fine suspension.

  • Alkylation: Add the corresponding benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC) or LC-MS (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of cold saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

N-Arylation via Buchwald-Hartwig Amination

For the introduction of aryl or heteroaryl groups, transition metal-catalyzed cross-coupling is the method of choice. The Buchwald-Hartwig amination provides a powerful and general route to C-N bond formation.[5]

Expertise: The success of this reaction hinges on the correct combination of palladium catalyst, phosphine ligand, and base. The ligand choice is paramount; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the crucial reductive elimination step that forms the C-N bond. The base (e.g., NaOt-Bu, Cs₂CO₃) is not only a stoichiometric reactant but also influences the catalytic cycle's efficiency.[6]

C-Functionalization: Forging Bonds on the Carbon Skeleton

Modifying the carbon framework, particularly at the α-position to the carbonyl, allows for the introduction of diverse substituents and the construction of key stereocenters.

Stereoselective α-Alkylation

Achieving stereocontrol during α-alkylation is a significant challenge. One of the most elegant solutions involves the use of chiral auxiliaries. Pioneering work by Meyers established the use of bicyclic lactams derived from chiral amino alcohols (like phenylglycinol) as templates for stereoselective synthesis.[1] This methodology can be adapted to the octahydroisoindolone system, where a chiral auxiliary attached to the nitrogen directs the approach of an electrophile to the enolate, leading to a highly diastereoselective addition.[7]

Trustworthiness: The validation of this protocol relies on the clear separation of diastereomeric products and their characterization by NMR spectroscopy and, if possible, X-ray crystallography. The chiral auxiliary is typically removed under specific conditions to yield the enantiopure functionalized product.[7]

Transition Metal-Catalyzed C-H Functionalization

Directly converting C-H bonds to C-C or C-X bonds is a highly atom-economical and modern approach.[8] Palladium catalysis is frequently employed, often using a directing group to ensure regioselectivity.[9][10] In the context of the octahydroisoindolone core, the amide or a pre-installed N-aryl group can direct the metal catalyst to an ortho C-H bond for functionalization.

G Start Starting Material (Octahydroisoindolone Derivative) DG Installation of Directing Group (if needed) Start->DG Reaction C-H Activation Reaction (Pd Catalyst, Ligand, Oxidant/Coupling Partner) DG->Reaction Substrate Workup Reaction Workup & Purification Reaction->Workup Crude Mixture Product Functionalized Product Workup->Product DG_Removal Removal of Directing Group Product->DG_Removal Optional Final_Product Final Product DG_Removal->Final_Product

A plausible mechanism for palladium-catalyzed C-H acylation involves the coordination of a directing group (like N-(quinolin-8-yl)benzamide) to the palladium center, followed by a concerted metalation-deprotonation to form a palladacycle intermediate. Oxidative addition of an acyl chloride, followed by reductive elimination, yields the functionalized product.[9] This process highlights that C-H bond cleavage is often the rate-determining step.[9]

Method Catalyst System Directing Group Coupling Partner Key Features Reference
Dual AcylationPd(OAc)₂N-(quinolin-8-yl)benzamideAcyl ChloridesForms novel hydroxyl isoindolones via dual C-H activation and cyclization.[9]
α-ArylationPd(OAc)₂ / XPhosAmide CarbonylAryl HalidesUtilizes a strain-release approach from an α-hydroxy-β-lactam precursor.[6]
AlkenylationPd(OAc)₂N-H or N-ArylAlkenesDirect oxidative coupling; requires an oxidant like benzoquinone.[8]
AnnulationRh(III)N-PivaloyloxyAlkynesRedox-neutral [4+2] annulation to form isoquinolones.[11]
Protocol 2: Palladium-Catalyzed Aromatic Dual C-H Acylation and Cyclization

(Based on the principles reported by Huo et al.[9])

  • Reactant Preparation: In an oven-dried Schlenk tube, combine the N-(quinolin-8-yl)benzamide-derived octahydroisoindolone (1.0 eq), acyl chloride (3.0 eq), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 24 hours.

  • Cooling & Filtration: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite® to remove inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography to isolate the quinoline-substituted hydroxyl isoindolone product.

Advanced Transformations: Cycloaddition and Ring Expansion

The octahydroisoindolone core can also serve as a platform for constructing more complex polycyclic systems through annulation or ring-expansion reactions.

  • [5+2] Annulation: The reaction of 2-(2-hydroxyphenyl)isoindoline-1,3-dione derivatives with allenoates, catalyzed by cesium carbonate, can yield functionalized benzooxazepino[5,4-a]isoindolone derivatives through a domino β-addition and γ-aldol sequence.[12]

  • Ring Expansion: 3-Substituted oxindoles, which share structural similarity, can undergo regiodivergent ring expansion to form quinolinone isomers.[13] Similar base-promoted ring expansions of indolones with alkynoates can also yield substituted quinolines, demonstrating a powerful method for skeletal rearrangement.[14] These principles suggest that appropriately substituted octahydroisoindolones could be viable substrates for similar transformations.

Conclusion

The is a rich and evolving field. While classic methods like N-alkylation provide a reliable entry point for derivatization, modern transition-metal-catalyzed C-H activation and stereoselective alkylation techniques have opened the door to previously inaccessible chemical space. These advanced methods, coupled with a deep understanding of reaction mechanisms and the strategic use of directing groups and chiral auxiliaries, empower chemists to precisely tailor the structure of the octahydroisoindolone scaffold. This capability is essential for optimizing pharmacokinetic properties and maximizing biological activity in the pursuit of novel therapeutics.

References

  • Stereocontrolled Synthesis of Enantiopure cis -Fused Octahydroisoindolones via Chiral Oxazoloisoindolone Lactams. ResearchGate. Available from: [Link]

  • Stereocontrolled Synthesis of Enantiopure cis-Fused Octahydroisoindolones via Chiral Oxazoloisoindolone Lactams. ACS Publications. Available from: [Link]

  • Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline substituted Hydroxyl Isoindolones. Preprints.org. Available from: [Link]

  • Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. PMC. Available from: [Link]

  • Stereoselective Synthesis of Functionalized Benzooxazepino[5,4- a]isoindolone Derivatives via Cesium Carbonate Catalyzed Formal [5 + 2] Annulation of 2-(2-Hydroxyphenyl)isoindoline-1,3-dione with Allenoates. PubMed. Available from: [Link]

  • Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. MDPI. Available from: [Link]

  • Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. NCBI. Available from: [Link]

  • Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. PMC. Available from: [Link]

  • Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. PMC. Available from: [Link]

  • (PDF) Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. ResearchGate. Available from: [Link]

  • First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid. ChemistryViews. Available from: [Link]

  • C-H functionalization of indoles and oxindoles through cdc reactions. Thieme Connect. Available from: [Link]

  • (PDF) C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. ResearchGate. Available from: [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. Available from: [Link]

  • C-H Bond Functionalization via Hydride Transfer: Formation of α-Arylated Piperidines and 1,2,3,4-Tetrahydroisoquinolines via Stereoselective Intramolecular Amination of Benzylic C-H Bonds. PMC. Available from: [Link]

  • Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. PMC. Available from: [Link]

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. MDPI. Available from: [Link]

  • Regiodivergent Ring-Expansion of Oxindoles to Quinolinones. PMC. Available from: [Link]

  • Base-promoted selective C2–N1 ring-expansion reaction of indolones toward substituted quinolines. RSC Publishing. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 2-methyl-octahydro-1H-isoindol-5-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the large-scale synthesis of 2-methyl-octahydro-1H-isoindol-5-one...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the large-scale synthesis of 2-methyl-octahydro-1H-isoindol-5-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthetic strategy detailed herein is designed for scalability, robustness, and high purity of the final product. This guide delves into the rationale behind the chosen synthetic route, provides detailed step-by-step protocols, and includes essential information on safety, characterization, and waste management.

Introduction

The octahydro-1H-isoindolone core is a recurring motif in a variety of biologically active molecules and natural products. The introduction of a methyl group on the nitrogen and a ketone at the 5-position, as in 2-methyl-octahydro-1H-isoindol-5-one, offers a versatile platform for further functionalization in drug discovery programs. The synthetic approach outlined in this application note is a multi-step sequence that has been designed for efficiency and scalability, moving from readily available starting materials to the target compound.

Synthetic Strategy Overview

The synthesis of 2-methyl-octahydro-1H-isoindol-5-one is accomplished through a five-step sequence, commencing with a Diels-Alder reaction to construct the bicyclic core. This is followed by reduction of the resulting imide, protection of the secondary amine, oxidation to introduce the ketone functionality, and a final deprotection and reductive amination to yield the target molecule.

Synthetic_Pathway cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Hydroxylation cluster_3 Step 4: Oxidation cluster_4 Step 5: Deprotection & N-Methylation A Furan C Exo-adduct A->C Toluene, Heat B N-Benzylmaleimide B->C D Endo-adduct C->D Isomerization E N-Benzyl-octahydro-1H-isoindole D->E LiAlH4, THF F N-Benzyl-octahydro-1H-isoindol-5-ol E->F Hydroboration-Oxidation G N-Benzyl-octahydro-1H-isoindol-5-one F->G Swern Oxidation H Octahydro-1H-isoindol-5-one G->H H2, Pd/C I 2-Methyl-octahydro-1H-isoindol-5-one H->I CH2O, NaBH(OAc)3

Application

Biological Testing of Isoindolone Compounds: An Application Guide for Researchers

Introduction: The Therapeutic Promise of the Isoindolone Scaffold The isoindolone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of the Isoindolone Scaffold

The isoindolone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] From established pharmaceuticals like the antihypertensive agent Chlortalidone to novel derivatives with potent anticancer and anti-inflammatory properties, the versatility of the isoindolone structure is well-documented.[2][3] Notably, isoindolone-containing compounds such as lenalidomide have revolutionized the treatment of multiple myeloma, underscoring the immense therapeutic potential embedded within this chemical framework.[4]

This guide provides a comprehensive experimental framework for researchers and drug development professionals to assess the biological activities of novel isoindolone compounds. The protocols detailed herein are designed to be robust and reproducible, enabling a thorough investigation from initial cytotoxicity screening to in-depth mechanistic studies and preliminary in vivo evaluation.

Part 1: Initial Cytotoxicity and Antiproliferative Assessment

A crucial first step in evaluating any new compound is to determine its cytotoxic potential against a panel of relevant cell lines.[5] This initial screening provides essential data on the compound's potency and selectivity, guiding further development.[6]

Key Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Maintain cancer cell lines (e.g., A549, MCF-7, HepG2) in a humidified incubator at 37°C with 5% CO2.[7]

    • Harvest cells during the logarithmic growth phase.

    • Seed cells into 96-well plates at an optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the isoindolone compound (e.g., 10 mM in DMSO).[7]

    • Perform serial dilutions to create a range of final concentrations for testing (e.g., 0.1, 0.3, 1, 3, 10 µM).[8]

    • Add the diluted compounds to the appropriate wells, including vehicle (DMSO) and positive controls (a known cytotoxic drug).[7]

    • Incubate the plates for 48-72 hours.[8]

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[7]

Data Presentation: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a compound required to inhibit cell proliferation by 50%.[6] This value is crucial for comparing the potency of different compounds.

Cell LineTissue of OriginIllustrative IC50 (µM) of a Test Isoindolone Compound
A549Lung Carcinoma114.25
HeLaCervical Cancer>116.26 (less sensitive)
K562Chronic Myelogenous LeukemiaVaries by derivative[8]
HepG2Hepatocellular CarcinomaVaries by derivative[8]
HT-29Colorectal AdenocarcinomaVaries by derivative[8]

Note: The IC50 values presented are illustrative and will vary depending on the specific isoindolone derivative and experimental conditions.

Part 2: Elucidating the Mechanism of Action

Once a compound demonstrates significant cytotoxic activity, the next critical step is to investigate its mechanism of action. Understanding how a compound induces cell death is paramount for its development as a therapeutic agent. Key cellular processes to investigate include apoptosis and cell cycle progression.[7]

Workflow for Mechanistic Studies

G cluster_0 Initial Screening cluster_1 Mechanistic Elucidation cluster_2 In Vivo Validation Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity_Screening->Apoptosis_Assay Identified as potent Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Cytotoxicity_Screening->Cell_Cycle_Analysis Identified as potent Western_Blot Western Blot Analysis Apoptosis_Assay->Western_Blot Confirm apoptotic pathway Cell_Cycle_Analysis->Western_Blot Confirm cell cycle regulators Kinase_Assay Kinase Inhibition Assay Western_Blot->Kinase_Assay Identify potential targets Xenograft_Model Xenograft Tumor Model Kinase_Assay->Xenograft_Model Promising candidate

Caption: Experimental workflow for isoindolone compound evaluation.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide, a fluorescent nucleic acid intercalator, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[10]

  • Cell Treatment and Harvesting:

    • Seed cells (1 x 10^6 cells) in a T25 flask and treat with the isoindolone compound for the desired time.[9][10]

    • Collect both floating (apoptotic) and adherent cells.[9][10]

    • Wash the cells twice with cold PBS.[9][10]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[9]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.[9] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[9]

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11]

  • Cell Fixation:

    • Harvest and wash cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[12][13]

    • Incubate on ice for at least 30 minutes.[12][13]

  • Staining:

    • Wash the fixed cells twice with PBS.[13][14]

    • Resuspend the cell pellet in a PI staining solution containing RNase A to eliminate RNA staining.[12][14]

    • Incubate for 15-30 minutes at room temperature.[15]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.[12]

    • Use doublet discrimination to exclude cell aggregates from the analysis.[13]

Western Blot Analysis

Western blotting is a powerful technique to investigate changes in the expression levels of specific proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).[16]

  • Protein Extraction:

    • Lyse treated and untreated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[17]

  • SDS-PAGE and Protein Transfer:

    • Separate protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.[16]

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

  • Signal Detection:

    • Detect the signal using a chemiluminescent substrate and an imaging system.[17]

Kinase Inhibition Assays

Many isoindolone derivatives have been shown to target protein kinases, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3).[18] Commercially available kinase assay kits provide a straightforward method to screen for inhibitory activity against a panel of kinases.

  • Assay Setup:

    • In a microplate, combine the kinase, a suitable substrate, and ATP.

    • Add the isoindolone compound at various concentrations. Include appropriate positive (known inhibitor) and negative (vehicle) controls.

  • Kinase Reaction and Detection:

    • Incubate the reaction mixture to allow for phosphorylation.

    • Detect the kinase activity using a method appropriate for the kit, such as luminescence (e.g., ADP-Glo™) or fluorescence.[19][20]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[21]

Part 3: In Vivo Efficacy and Toxicity Assessment

Promising compounds identified through in vitro studies should be further evaluated in animal models to assess their in vivo efficacy and potential toxicity.[22] All animal studies must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.

Animal Models
  • Xenograft Models: Human tumor cells are implanted into immunocompromised mice.[23] This is a widely used model to evaluate the anti-tumor activity of novel compounds.[24]

  • Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into an immunodeficient mouse. These models better recapitulate the heterogeneity of human tumors.[24]

  • Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to induce spontaneous tumor formation.[24]

Experimental Design for a Xenograft Study
  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the isoindolone compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring and Endpoints:

    • Monitor tumor growth by measuring tumor volume regularly.

    • Record animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Regulatory Considerations

Preclinical studies intended for regulatory submissions (e.g., an Investigational New Drug application) must be conducted under Good Laboratory Practices (GLP).[25][26] These regulations ensure the quality and integrity of the data. The FDA provides guidelines for the design of preclinical toxicology studies.[27][28]

Conclusion

The experimental framework outlined in this guide provides a comprehensive approach to the biological evaluation of novel isoindolone compounds. By systematically progressing from initial cytotoxicity screening to in-depth mechanistic studies and in vivo validation, researchers can effectively identify and characterize promising therapeutic candidates. The inherent versatility of the isoindolone scaffold, combined with rigorous biological testing, holds significant promise for the development of next-generation therapeutics for a range of diseases.

References

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.).
  • DNA Cell Cycle Analysis with PI. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018, July 5).
  • Propidium iodide staining of cells for cell cycle analysis. (n.d.). Bio-Rad Antibodies.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). PMC.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4).
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace.
  • Western blot protocol. (n.d.). Abcam.
  • A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework. (n.d.). Benchchem.
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). PMC.
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (n.d.). Benchchem.
  • FDA Requirements for Preclinical Studies. (n.d.).
  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (2025, March 3). IntechOpen.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024, August 9). PMC.
  • Flow Cytometric Apoptosis Assays for Cell Death. (2024, June 26). Bitesize Bio.
  • In Vitro Kinase Inhibition Assays. (n.d.). Bio-protocol.
  • Cancer Models. (n.d.). Charles River Laboratories.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013, March 20). PubMed.
  • Leveraging Animal Models to Combat Drug Resistance in Cancer Therapy. (n.d.). WuXi Biology.
  • Video: Mouse Models of Cancer Study. (2023, April 30). JoVE.
  • Novel tetrahydropyrido[1,2-a]isoindolone derivatives (valmerins): potent cyclin-dependent kinase/glycogen synthase kinase 3 inhibitors with antiproliferative activities and antitumor effects in human tumor xenografts. (2012, November 26). PubMed.
  • Development of Novel Isoindolone‐Based Compounds against Trypanosoma brucei rhodesiense. (n.d.). PMC.
  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.).
  • Radiosynthesis and Evaluation of 11C-Labeled Isoindolone-Based Positive Allosteric Modulators for Positron Emission Tomography Imaging of Metabotropic Glutamate Receptor 2. (n.d.). PMC.
  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (n.d.). JOCPR.
  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio.
  • Western Blot Protocol. (n.d.). OriGene Technologies Inc.
  • Isoindoloindolones - biological activities and syntheses. (2026, March 5). ResearchGate.
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025, April 14). PMC.
  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023, March 21). ACS Omega.
  • Examples of biologically active isoindolinone derivatives. (n.d.). ResearchGate.
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Derivatives. (n.d.). Benchchem.
  • Western Blot. (2022, January 24). Addgene.
  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023, March 21). PubMed.
  • Step 2: Preclinical Research. (2018, January 4). FDA.
  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.
  • Western blotting. (n.d.). QIAGEN.
  • Activity profiles of the isoindolone ureas. Compounds assayed against... (n.d.). ResearchGate.
  • Preclinical Studies in Drug Development. (n.d.). PPD.
  • Kinase assays. (2020, September 1). BMG LABTECH.
  • Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. (n.d.). ResearchGate.
  • GSK3β Kinase Assay Kit. (n.d.). BPS Bioscience.
  • Kinase Profiling Assays to Determine Inhibitor Specificity. (n.d.). Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-octahydro-1H-isoindol-5-one

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational hurdles encountered when synthesizing 2-methyl-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational hurdles encountered when synthesizing 2-methyl-octahydro-1H-isoindol-5-one .

This bicyclic building block presents unique challenges in chemoselectivity, stereocontrol, and purification. To bypass the pitfalls of over-reduction and poor regioselectivity, the most robust field-proven route relies on a three-step sequence: a Diels-Alder cycloaddition utilizing an enol-ether diene, followed by a chemoselective imide reduction, and concluding with an acidic enol-ether hydrolysis.

Interactive Synthetic Workflow

SynthesisRoute SM 2-Methoxy-1,3-butadiene + N-Methylmaleimide Int1 Intermediate 1 (1,3-Dione Enol Ether) SM->Int1 Step 1: Diels-Alder (Toluene, 80°C) Int2 Intermediate 2 (Pyrrolidine Enol Ether) Int1->Int2 Step 2: Reduction (BH3·THF, Reflux) Prod Target Molecule (2-Methyl-octahydro- 1H-isoindol-5-one) Int2->Prod Step 3: Hydrolysis (HCl, THF/H2O)

Figure 1: Three-step synthetic workflow for 2-methyl-octahydro-1H-isoindol-5-one.

Module 1: Diels-Alder Cycloaddition (Step 1)

Objective: Construct the cis-fused bicyclic core via the reaction of 2-methoxy-1,3-butadiene and N-methylmaleimide to yield 5-methoxy-2-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.

Self-Validating Protocol:

  • Dissolve N-methylmaleimide (1.0 equiv) in anhydrous toluene (0.5 M).

  • Add a radical inhibitor (BHT, 0.1 mol%) to the flask.

  • Dropwise add 2-methoxy-1,3-butadiene (1.2 equiv).

  • Heat the mixture to 80 °C for 12 hours under an inert atmosphere.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The product is UV-active and stains bright yellow with KMnO4​ due to the enol ether double bond.

  • Concentrate in vacuo and recrystallize from EtOAc/Hexanes.

Troubleshooting & FAQs

Q: I am observing significant polymerization of the diene, leading to a gummy, intractable residue. How can I prevent this? A: 2-Methoxy-1,3-butadiene is highly electron-rich and notoriously prone to radical polymerization at elevated temperatures. The causality here is thermal radical initiation. To prevent this, you must add a radical scavenger like BHT (butylated hydroxytoluene) before heating. Furthermore, do not exceed 80 °C; the strong inverse-electron demand orbital overlap between the electron-rich diene and electron-deficient maleimide ensures the reaction proceeds efficiently without excessive thermal forcing[1].

Q: My NMR data shows a mixture of endo and exo isomers. Will this ruin the stereochemistry of my final target? A: N-methylmaleimide typically strongly favors the endo transition state due to secondary orbital interactions, yielding the desired cis-fused bicyclic system[2]. Minor exo impurities (which lead to trans-fused rings) are common. Because the cis-fused dione is significantly more crystalline, you can self-validate and correct this issue simply by recrystallizing the crude intermediate. If a pure trans-fused system is required for your specific drug discovery program, you must abandon the Diels-Alder approach and instead start from trans-cyclohexanedicarboxylic anhydride[3].

Module 2: Chemoselective Imide Reduction (Step 2)

Objective: Reduce the 1,3-dione to a pyrrolidine ring without destroying the enol ether, yielding 5-methoxy-2-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole.

Self-Validating Protocol:

  • Suspend Intermediate 1 in anhydrous THF (0.2 M) at 0 °C.

  • Slowly add Borane-THF complex ( BH3​⋅THF , 4.0 equiv).

  • Reflux the mixture for 16 hours.

  • Critical Quench: Cool to 0 °C, carefully quench with MeOH until effervescence stops. Add 6M HCl and reflux for 2 hours to break the stable amine-borane complex.

  • Validation: Basify with 6M NaOH to pH 12, extract with DCM. IR spectroscopy should show the complete disappearance of the imide carbonyl stretches at ~1770 and ~1700 cm−1 .

Troubleshooting & FAQs

Q: Why use Borane ( BH3​ ) instead of Lithium Aluminum Hydride ( LiAlH4​ )? A: LiAlH4​ is a harsh, indiscriminate reductant. While it can reduce imides, the strongly basic conditions during the standard Fieser workup can lead to unwanted side reactions or premature hydrolysis of the enol ether. Borane is highly chemoselective and electrophilic; it coordinates directly to the electron-rich oxygen of the imide carbonyls, facilitating a smooth reduction to the pyrrolidine ring while leaving the isolated enol ether double bond completely untouched.

Q: My LC-MS shows a mass corresponding to a lactam (+14 Da from the target mass), and my yield is terrible. What happened? A: You are observing incomplete reduction. Imides reduce stepwise through a hemiaminal and then a lactam intermediate. Because each carbonyl requires hydride equivalents and the resulting amine strongly complexes with borane (consuming reagent), you must use a strict minimum of 3.0 to 4.0 equivalents of BH3​ .

Q: The reduction worked, but I cannot extract my product into the organic phase during workup. Where is it? A: Your product is likely trapped as an amine-borane complex ( R3​N⋅BH3​ ), which is highly stable and water-soluble. Quenching with methanol at room temperature is insufficient. You must perform the acidic methanolysis step (refluxing with HCl/MeOH) to hydrolyze the B-N bond before basifying and extracting.

Module 3: Enol Ether Hydrolysis & Final Purification (Step 3)

Objective: Hydrolyze the enol ether to reveal the ketone, generating the final 2-methyl-octahydro-1H-isoindol-5-one.

Self-Validating Protocol:

  • Dissolve Intermediate 2 in a 1:1 mixture of THF and 2M aqueous HCl.

  • Stir at room temperature for 4 hours.

  • Validation: TLC (DCM/MeOH 9:1 with 1% NH4​OH ). The product will stain strongly with Ninhydrin or Dragendorff's reagent (indicating the amine) but will no longer stain with KMnO4​ (indicating the loss of the enol ether).

  • Basify carefully with saturated aqueous NaHCO3​ to pH 9. Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Troubleshooting & FAQs

Q: The hydrolysis is complete, but my isolated yield of the final ketone is very low. The compound seems to degrade or vanish on the silica column. What is wrong? A: The target molecule, 2-methyl-octahydro-1H-isoindol-5-one, contains both a basic tertiary amine and a ketone. On standard, slightly acidic silica gel, polar basic amines streak severely. More critically, the acidic silanol groups can catalyze irreversible intermolecular aldol condensations between the ketone and the amine of neighboring molecules. Solution: Do not use standard silica. Purify the compound using basic alumina chromatography. Alternatively, bypass chromatography entirely by precipitating the product as an HCl salt (by bubbling anhydrous HCl gas into a diethyl ether solution of the free base)[4].

Quantitative Data Summary

Use the following benchmark data to validate the success of your synthetic steps. Deviations of more than 10% in yield or significant shifts in NMR markers indicate a process failure requiring the troubleshooting steps above.

StepReaction TypeTypical YieldReaction TimeKey Analytical Marker (1H NMR / IR)
1 Diels-Alder Cycloaddition85 - 90%12 hMethoxy singlet (~3.5 ppm); Vinyl proton (~4.8 ppm).
2 Chemoselective Reduction70 - 80%16 hDisappearance of imide C=O (~1770 cm−1 IR); New pyrrolidine CH2​ multiplet (~2.5 ppm).
3 Enol Ether Hydrolysis80 - 85%4 hDisappearance of vinyl proton; Appearance of ketone C=O (~1715 cm−1 IR).

References

  • Cycloaddition reactions in aqueous systems: A two-decade trend endeavor.Academie des Sciences.
  • Internal and external factors influencing the Diels-Alder reaction.Kazan Federal University.
  • Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids.Bentham Science.
  • Octahydro-2-omega-mercaptoalkanoyl-3-oxo-1H-isoindole-1-carboxylic acids and esters.European Patent Office.

Sources

Optimization

improving the yield of octahydroisoindolone synthesis

Welcome to the Octahydroisoindolone Synthesis Support Center . This technical resource is designed for medicinal chemists and process scientists working with bicyclic proline derivatives and peptidomimetics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Octahydroisoindolone Synthesis Support Center . This technical resource is designed for medicinal chemists and process scientists working with bicyclic proline derivatives and peptidomimetics. Octahydroisoindolones (octahydro-1H-isoindol-1-ones) are highly privileged scaffolds, but their synthesis often presents challenges related to stereocontrol, over-reduction, and low cycloaddition yields.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your synthetic workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: My initial Diels-Alder cycloaddition to form the tetrahydrophthalimide precursor is stalling, resulting in yields below 50%. How can I drive this to completion? Causality & Solution: The cycloaddition between maleimides (e.g., N-benzylmaleimide) and dienes is an equilibrium process. Sluggish kinetics at low temperatures or retro-Diels-Alder degradation at excessively high temperatures can severely limit the yield. Recommendation: Conduct the reaction under thermodynamic control at 110 °C in a sealed pressure vessel for 24 hours. This prevents the escape of volatile dienes and provides sufficient activation energy to drive the forward reaction, typically pushing yields to 85–95% [1]. Monitor completion via TLC (disappearance of the maleimide spot).

Q2: During the reduction of the γ-lactam carbonyl, I am observing over-reduction to the fully saturated pyrrolidine instead of the desired hemiaminal. What is the mechanistic cause? Causality & Solution: Over-reduction occurs when the intermediate hemiaminal collapses to an iminium ion prematurely, which is then rapidly reduced by excess hydride. Recommendation: Use NaBH₄ in a strictly controlled MeOH/CH₂Cl₂ co-solvent system at 0 °C. The co-solvent modulates hydride donor strength, allowing you to stop at the hemiaminal stage. Quench the reaction immediately and treat it with catalytic pyridinium p-toluenesulfonate (PPTS) in methanol to trap the kinetic product as the stable hemiaminal methyl ether [2].

Q3: How do I achieve high diastereoselectivity when functionalizing the C1/C2 position via an N-acyliminium ion? Causality & Solution: Stereocontrol depends entirely on the 3D architecture of the N-acyliminium ion intermediate. A cis-ring fusion creates a sterically hindered concave face, leaving only the convex side available for attack. Recommendation: Activate the hemiaminal methyl ether with BF₃·OEt₂ at -78 °C to generate the N-acyliminium ion. The incoming nucleophile (e.g., trimethyl phosphite) will exclusively attack from the less hindered convex side (re face), yielding a single diastereoisomer (>98:02 dr) [2].

Part 2: Quantitative Data Summary

The following table summarizes the optimized reaction conditions, expected yields, and diastereomeric ratios (dr) for the key steps in the synthesis of functionalized octahydroisoindolones.

Synthetic StepSubstrateReagents & ConditionsYield (%)dr
Diels-Alder Cycloaddition N-Benzylmaleimide + 1,3-ButadieneToluene, 110 °C, Sealed vessel, 24 h85–95%cis only
Catalytic Hydrogenation N-Benzyl-cis-1,2,3,6-tetrahydrophthalimideH₂, Pd/C, EtOH, rt, 4 h>95%cis only
Lactam Reduction N-Boc-cis-octahydroisoindolone1. NaBH₄, MeOH/CH₂Cl₂, 0 °C2. MeOH, cat. PPTS80–85%N/A (Hemiaminal)
Nucleophilic Addition Hemiaminal methyl etherP(OMe)₃, BF₃·OEt₂, CH₂Cl₂, -78 °C35–40%>98:02

Part 3: Self-Validating Experimental Protocols

Protocol 1: Synthesis of the Bicyclic Core via Diels-Alder Cycloaddition
  • Setup: In a pressure vessel, dissolve N-benzylmaleimide (1.0 equiv) in anhydrous toluene (0.5 M).

  • Addition: Condense an excess of 1,3-butadiene (approx. 5.0 equiv) at -78 °C and add it to the solution.

  • Reaction: Seal the vessel and heat to 110 °C for 24 hours.

  • Validation Checkpoint 1: Cool to room temperature. Perform TLC (Hexanes/EtOAc, 3:1). The reaction is complete when the UV-active maleimide spot (Rf ~0.3) is completely consumed.

  • Workup: Remove the solvent under reduced pressure. Recrystallize the crude N-benzyl-cis-1,2,3,6-tetrahydrophthalimide from ethanol.

Protocol 2: Catalytic Hydrogenation to the Octahydroisoindolone Core
  • Setup: Dissolve the purified tetrahydrophthalimide (1.0 equiv) in absolute ethanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under an inert argon atmosphere.

  • Reaction: Purge the flask with H₂ gas and stir vigorously at room temperature under a balloon of H₂ for 4 hours.

  • Validation Checkpoint 2: Monitor H₂ uptake. Once uptake ceases, filter a small aliquot through Celite and analyze via ¹H NMR. The disappearance of the vinylic protons (multiplet at ~5.8 ppm) confirms complete saturation.

  • Workup: Filter the entire mixture through a pad of Celite, washing with EtOAc. Concentrate in vacuo to yield the saturated octahydroisoindolone core.

Protocol 3: Controlled Reduction and N-Acyliminium Trapping
  • Reduction: Dissolve the N-protected octahydroisoindolone (1.0 equiv) in a 1:1 mixture of MeOH and CH₂Cl₂ (0.1 M). Cool to 0 °C.

  • Hydride Addition: Add NaBH₄ (3.0 equiv) in small portions. Stir for 2 hours at 0 °C.

  • Validation Checkpoint 3: TLC (Hexanes/EtOAc, 1:1) should show the complete conversion of the starting material to a more polar spot (hemiaminal).

  • Etherification: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and concentrate. Dissolve the crude residue in MeOH, add catalytic PPTS (0.1 equiv), and stir for 2 hours at room temperature to form the hemiaminal methyl ether.

  • Nucleophilic Attack: Dissolve the hemiaminal methyl ether in dry CH₂Cl₂ at -78 °C. Add BF₃·OEt₂ (3.0 equiv) followed by the nucleophile (e.g., trimethyl phosphite, 2.0 equiv). Stir for 2 hours.

  • Validation Checkpoint 4: Quench with NaHCO₃. After extraction, analyze the crude product by ³¹P NMR (if using a phosphite nucleophile). A single sharp peak indicates successful stereocontrol (>98:02 dr).

Part 4: Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the critical path for the synthesis of functionalized octahydroisoindolones, highlighting the transition from the initial cycloaddition to the final functionalization.

SynthesisWorkflow Start Starting Materials (N-Benzylmaleimide + Diene) DA Diels-Alder Cycloaddition (110°C, 24h) Start->DA Heat / Pressure Hydrogenation Catalytic Hydrogenation (H2, Pd/C) DA->Hydrogenation Bicyclic Intermediate Lactam Octahydroisoindolone Core Hydrogenation->Lactam Yield >95% Reduction Controlled Reduction (NaBH4, MeOH/CH2Cl2, 0°C) Lactam->Reduction N-Protection Hemiaminal Hemiaminal Methyl Ether Reduction->Hemiaminal MeOH / PPTS Acyliminium N-Acyliminium Ion Formation (BF3·OEt2, -78°C) Hemiaminal->Acyliminium Lewis Acid Activation Product Functionalized Octahydroisoindolone (Single Diastereoisomer) Acyliminium->Product Nucleophilic Attack

Caption: Step-by-step workflow for the synthesis and functionalization of octahydroisoindolones.

N-Acyliminium Ion Stereocontrol Mechanism

Stereocontrol is dictated by the geometry of the bicyclic system. The diagram below maps the logic of the stereoselective nucleophilic attack.

Mechanism Hemiaminal Hemiaminal Methyl Ether (cis-fused) LewisAcid BF3·OEt2 Coordination (-78°C) Hemiaminal->LewisAcid Activation Ion N-Acyliminium Ion (Concave side sterically blocked) LewisAcid->Ion -MeOH Attack Nucleophilic Attack (Convex side / re face exclusively) Ion->Attack Stereoselective Trapping Product Enantiopure Product (>98:02 dr) Attack->Product C-C / C-P Bond Formation

Caption: Mechanistic pathway demonstrating stereocontrol via the N-acyliminium ion.

Part 5: References

  • Title: Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-octahydro-1H-isoindol-5-one

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-methyl-octahydro-1H-isoindol-5-one (CAS: 1514076-10-8)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-methyl-octahydro-1H-isoindol-5-one (CAS: 1514076-10-8)[1].

While bicyclic amines are highly valuable scaffolds in modern drug discovery[2], their unique physicochemical properties often create significant solubility bottlenecks. The lipophilic octahydroisoindole core drives hydrophobic aggregation, while the ionizable tertiary amine creates extreme pH-dependent solubility profiles[3]. This guide provides field-proven, self-validating troubleshooting strategies to overcome these challenges across synthesis, in vitro assays, and in vivo formulation.

Workflow: Solubility Troubleshooting Logic

SolubilityWorkflow Start Solubility Issue: 2-methyl-octahydro-1H-isoindol-5-one Phase Identify Experimental Phase Start->Phase AqAssay In Vitro Bioassay (Aqueous, pH 7.4) Phase->AqAssay InVivo In Vivo Formulation (High Dose Aqueous) Phase->InVivo Synthesis Chemical Synthesis (Organic/Biphasic) Phase->Synthesis Sol1 Use 1-2% DMSO + 0.01% Tween-20 AqAssay->Sol1 Sol2 Conduct Salt Screen (e.g., Mesylate, HCl) InVivo->Sol2 Sol3 Adjust pH > 11.5 for Organic Extraction Synthesis->Sol3 Validate Validate via HPLC-UV & Nephelometry Sol1->Validate Sol2->Validate Sol3->Validate

Decision tree for troubleshooting 2-methyl-octahydro-1H-isoindol-5-one solubility bottlenecks.

Frequently Asked Questions & Troubleshooting

Q1: Why does the compound precipitate in my biological assay buffers (pH 7.4) despite its low molecular weight? Causality : At physiological pH (7.4), the tertiary amine (estimated pKa ~9.0) exists in a dynamic equilibrium between its protonated and unprotonated (free base) states. The free base fraction is highly lipophilic and has poor aqueous solubility[4]. As the protonated molecules deprotonate to maintain equilibrium, the insoluble free base rapidly aggregates and precipitates out of solution, a common thermodynamic hurdle for bicyclic amines[3]. Solution : Utilize a co-solvent and surfactant system. Pre-dissolve the compound in 100% DMSO to disrupt the solid-state lattice energy, then dilute into the assay buffer containing a non-ionic surfactant (e.g., 0.01% Tween-20) to form protective micelles around the lipophilic core.

Q2: How do I select the optimal salt form to maximize aqueous solubility for in vivo pharmacokinetic (PK) dosing? Causality : The free base form of 2-methyl-octahydro-1H-isoindol-5-one is often an oil or waxy solid with high lattice energy barriers for dissolution. By reacting the basic tertiary amine with an acid (where ΔpKa>3 ), you form an ionized salt[5]. Counterions with high hydration energies significantly lower the energy required for water molecules to solvate the compound. Solution : Execute a targeted salt screen. Avoid counterions that might trigger the "common ion effect" in gastric fluids (e.g., excessive chloride can sometimes suppress hydrochloride salt dissolution, making mesylate or citrate[6] better alternatives for high-dose oral gavage)[5].

Q3: I am experiencing phase separation and yield loss when using this intermediate in biphasic organic synthesis. How can I resolve this? Causality : The ketone oxygen acts as a hydrogen bond acceptor, and the protonated amine makes the molecule highly water-soluble under acidic or neutral conditions. If your aqueous wash is not sufficiently basic, the compound will partition heavily into the aqueous layer. Solution : Adjust the aqueous phase pH to >11.5 using 1M NaOH. This fully suppresses amine ionization, driving the partition coefficient (LogP) entirely toward the organic phase (e.g., dichloromethane or ethyl acetate) for efficient extraction.

Quantitative Data: Salt Selection Profiling

To aid in formulation, the table below summarizes the expected thermodynamic solubility profiles of various 2-methyl-octahydro-1H-isoindol-5-one salt forms based on standard bicyclic amine behavior[3][5].

Solid-State FormCounterion pKa Δ pKa (Base vs Acid)Physical StateExpected Aqueous Sol. (mg/mL)Hygroscopicity Risk
Free Base N/AN/AOil / Waxy Solid< 0.1Low
Hydrochloride -6.1~15.1Crystalline> 50.0Moderate
Mesylate -1.9~10.9Crystalline> 100.0High
Citrate 3.1~5.9Amorphous/Powder~ 15.0Low
Tartrate 3.0~6.0Crystalline~ 25.0Low
Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes an internal validation check to guarantee that the experimental causality holds true before proceeding to the next step.

Protocol A: High-Throughput Salt Screening

Objective: Identify a stable, highly soluble crystalline salt form for in vivo formulation.

  • Free Base Solubilization : Dissolve 100 mg of 2-methyl-octahydro-1H-isoindol-5-one in 1 mL of anhydrous Tetrahydrofuran (THF).

    • Validation Check: Visually confirm a clear solution. Inject a 1 µL aliquot into an HPLC-UV (220 nm) to establish the baseline Area Under the Curve (AUC) for mass balance tracking.

  • Counterion Addition : Dispense 1.05 molar equivalents of selected acids (e.g., Methanesulfonic acid, Citric acid[6]) into separate glass vials.

  • Crystallization : Add 100 µL of the free base stock to each vial. Heat the mixtures to 50°C for 1 hour to ensure complete proton transfer, then apply a linear cooling ramp to 4°C at a rate of 0.5°C/min to promote crystal nucleation.

  • Isolation & Validation : Centrifuge the vials at 10,000 x g for 5 minutes.

    • Validation Check: Analyze the supernatant via HPLC-UV. A >90% reduction in the baseline AUC confirms successful precipitation of the salt. Isolate the solid and run 1 H-NMR (in D 2​ O); successful salt formation is definitively validated by a downfield chemical shift of the N-methyl protons (the singlet typically shifts from ~2.3 ppm in the free base to ~2.8 ppm in the protonated salt).

Protocol B: Kinetic Solubility Profiling (Nephelometry)

Objective: Determine the exact concentration at which the compound precipitates in biological assays.

  • Stock Preparation : Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution : Create a concentration gradient (10 µM to 500 µM) in PBS (pH 7.4). Ensure the final DMSO concentration remains 2% to prevent solvent-induced artifacts.

  • Incubation : Incubate the microplate at 37°C for 2 hours with orbital shaking at 300 rpm to allow the system to reach kinetic equilibrium.

  • Nephelometric Measurement : Measure light scattering using a microplate reader at 620 nm. The inflection point where light scattering exponentially increases marks the kinetic solubility limit.

    • Validation Check: Centrifuge the microplate and sample the clear supernatant for LC-MS analysis. The concentration of the supernatant must match the expected soluble fraction derived from the nephelometry inflection point. This proves that the light scattering was caused by actual API precipitation and not by buffer salt crashes or microbubble formation.

References
  • 2-methyl-octahydro-1H-isoindol-5-one | 1514076-10-8 Source: MolPort URL: [Link]

  • Solubility and Solution Thermodynamics of Novel Bicyclic Derivatives of 1,3-Selenazine in Biological Relevant Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Citric Acid | CAS#:77-92-9 Source: ChemSrc URL: [Link]

  • Design, synthesis and application of novel bicyclic amines in drug discovery Source: MykhailiukChem URL: [Link]

  • Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2 Source: Bicycle Therapeutics / Journal of Medicinal Chemistry URL: [Link]

Sources

Optimization

optimization of reaction conditions for isoindolone synthesis

Welcome to the Technical Support & Troubleshooting Center for Isoindolone Synthesis. Isoindolones are highly privileged pharmacophores found in numerous therapeutic agents, including anxiolytics, antivirals, and anticanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for Isoindolone Synthesis. Isoindolones are highly privileged pharmacophores found in numerous therapeutic agents, including anxiolytics, antivirals, and anticancer drugs (e.g., lenalidomide). Modern synthetic routes have shifted from traditional multi-step linear syntheses to highly efficient transition-metal-catalyzed C–H activations and multicomponent reactions (MCRs).

This guide is designed for drug development professionals and synthetic chemists to troubleshoot, optimize, and validate their isoindolone synthesis workflows.

Logical Optimization Workflow

Before diving into specific troubleshooting scenarios, consult the decision tree below to identify the critical optimization nodes in a standard transition-metal-catalyzed isoindolone synthesis.

IsoindoloneOptimization Start Start: Isoindolone Synthesis CatScreen 1. Catalyst Screening (e.g., Pd, Rh) Start->CatScreen Oxidant 2. Oxidant & Additives (e.g., PhI, AgOAc) CatScreen->Oxidant YieldCheck Yield > 80%? Oxidant->YieldCheck OptLigand 3. Ligand Optimization (Chiral Cpx for ee%) YieldCheck->OptLigand No (Low Yield/ee%) Success Optimized Protocol Established YieldCheck->Success Yes SolventTemp 4. Solvent & Temp Tuning OptLigand->SolventTemp SolventTemp->CatScreen Iterate

Workflow for optimizing transition-metal-catalyzed isoindolone synthesis.

Troubleshooting FAQs: Mechanism & Causality

Q1: My Pd-catalyzed intramolecular amination of benzylic C–H bonds is stalling, yielding mostly unreacted benzamide precursor. How do I force the cyclization? A: This is a classic symptom of a stalled catalytic cycle, specifically a failure in the oxidation or reductive elimination steps. In 8-aminoquinoline-directed C–H aminations, the choice of oxidant and additive is non-negotiable. Ensure you are using a robust Pd(II) source like Pd(OAc)₂ (10 mol%). The reaction strictly requires an oxidant (e.g., iodobenzene, PhI) and an additive like AgOAc. Without both PhI and AgOAc, the cyclization will not occur[1]. Causality: The 8-aminoquinoline directing group forms a stable cyclometalated Pd(II) intermediate. PhI is required to oxidatively add to this complex, generating a highly reactive Pd(IV) species. AgOAc acts as a crucial halide scavenger and facilitates the subsequent reductive elimination to form the C–N bond, regenerating the Pd(II) catalyst to complete the cycle[1].

Q2: I am attempting an asymmetric Rh(III)-catalyzed C–H functionalization to synthesize chiral isoindolones via carbene insertion, but my enantiomeric excess (ee) is below 50%. How can I optimize stereocontrol? A: The stereochemical outcome in Rh(III)-catalyzed carbene insertions is entirely dictated by the steric environment of the cyclopentadienyl (Cp) ligand. Standard achiral Cp* ligands will only yield racemic mixtures[2]. To optimize ee, you must switch to a chiral Cpx ligand with significant steric bulk. Causality: Screening reveals that second-generation chiral Cpx ligands featuring a large OTIPS (triisopropylsilyloxy) group provide the highest enantioselectivity (up to 93% ee)[2]. Mechanistically, the bulky OTIPS tail forces the substrate's directing group (e.g., an O-Piv hydroxamate unit) to orient away from the steric bulk. This rigid orientation leaves only one face of the rhodium-bound carbene accessible for insertion, locking in the stereochemistry[2].

Q3: When using an Ugi multicomponent reaction (MCR) approach to synthesize isoindolones, I observe the Ugi adduct, but the subsequent cyclization step fails. What should I adjust? A: Ugi-based isoindolone syntheses often rely on a two-step sequence: the initial 4-component condensation followed by an intramolecular cyclization. If you are starting from 3-nitrobenzoic acid and aromatic aldehydes, the cyclization requires specific basic and oxidative conditions[3]. Causality: The Ugi adduct must undergo an oxidative vicarious nucleophilic substitution. To drive this, ensure you are applying appropriate basic conditions to deprotonate the active methylene, and allow prolonged stirring open to the atmosphere. Air oxidation is necessary to drive the cyclization and the subsequent loss of the amido group to form the final isoindolone core[3].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the critical control experiments demonstrating the synergistic necessity of catalysts, oxidants, and additives in the Pd-catalyzed intramolecular amination of benzylic C–H bonds to form isoindolones[1].

Catalyst (mol%)Oxidant (equiv)Additive (equiv)Solvent / TempYield (%)Causality / Observation
NonePhI (2.0)AgOAc (2.0)Xylene / 130 °C0C–H activation cannot initiate without Pd.
Pd(OAc)₂ (10%)NoneAgOAc (2.0)Xylene / 130 °C0Fails to oxidize Pd(II) to Pd(IV); cycle stalls.
Pd(OAc)₂ (10%)PhI (2.0)NoneXylene / 130 °C0Lack of halide scavenger prevents reductive elimination.
Pd(OAc)₂ (10%) PhI (2.0) AgOAc (2.0) Xylene / 130 °C 90–98 Optimal conditions; synergistic Pd/Ag/PhI effect.

Standardized Experimental Protocols

Protocol A: Pd-Catalyzed 8-Aminoquinoline-Directed Isoindolone Synthesis

This protocol utilizes a Pd(II)/Pd(IV) catalytic cycle for the direct amination of benzylic C–H bonds[1].

  • Reaction Assembly: In an oven-dried Schlenk tube under a nitrogen atmosphere, add the 2,6-dimethyl-N-(8-quinolinyl)benzamide precursor (0.3 mmol), Pd(OAc)₂ (10 mol%), AgOAc (1.2 mmol), and Iodobenzene (PhI, 1.2 mmol)[4],[1].

  • Solvent Addition: Inject 2 mL of anhydrous xylene.

    • Self-Validation Checkpoint: The solution should transition from a pale suspension to a characteristic darker hue upon mild agitation, indicating the initial coordination of the 8-aminoquinoline directing group to the Pd(II) center.

  • Thermal Activation: Seal the tube and heat the mixture to 130 °C for 24 hours[4].

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove precipitated silver salts and palladium black. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure 7-methyl-2-(8-quinolinyl)-2,3-dihydro-1H-isoindol-1-one[1].

Protocol B: Asymmetric Rh(III)-Catalyzed Carbene Insertion for Chiral Isoindolones

This protocol leverages steric repulsion via chiral Cpx ligands to achieve high enantioselectivity[2].

  • Catalyst Activation: In a nitrogen-filled glovebox, mix the chiral Rh(III) Cpx complex (specifically the large OTIPS second-generation ligand, 5 mol%) with Ag₂CO₃ to abstract the chloride ligands and generate the active cationic Rh(III) species[2].

  • Reagent Addition: Add the aryl hydroxamate substrate (0.2 mmol) and the donor-acceptor diazo compound (0.3 mmol) in a halogenated solvent (e.g., DCE).

  • Carbene Transfer: Stir the mixture at room temperature.

    • Self-Validation Checkpoint: Monitor the reaction for the evolution of nitrogen gas (bubbling). The cessation of gas evolution physically validates the complete decomposition of the diazo compound and successful carbene transfer to the metallacycle.

  • Analysis & Isolation: Analyze an aliquot of the crude mixture via chiral HPLC to confirm enantiomeric excess (target >90% ee) before proceeding to standard column chromatography[2].

References

  • Source: Heterocycles (via LOCKSS)
  • Source: Organic Letters (ACS Publications)
  • Chiral Cyclopentadienyls: Enabling Ligands for Asymmetric Rh(III)
  • Source: Synlett (Thieme Connect)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Spectroscopic Analysis of Octahydroisoindolones

Welcome to the Advanced Spectroscopic Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the structural elucidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Spectroscopic Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the structural elucidation of octahydroisoindolones. These bicyclic nitrogen-containing heterocycles (fused cyclohexane and pyrrolidinone rings) present unique analytical challenges, particularly regarding stereochemical assignment at the ring junction and dynamic conformational processes.

This guide bypasses generic advice, focusing instead on the causality behind spectroscopic anomalies and providing self-validating protocols to ensure absolute data integrity.

Part 1: Frequently Asked Questions (FAQs) & Diagnostic Workflows

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why am I seeing duplicated or heavily broadened signals in the ¹H and ¹³C NMR spectra of my N-Boc protected octahydroisoindolone? A: This is a classic manifestation of rotamers. The lone pair on the lactam or carbamate nitrogen delocalizes into the adjacent carbonyl group, giving the C–N bond partial double-bond character. This restricts rotation at room temperature, freezing the molecule into distinct conformational states (major and minor rotamers) on the NMR timescale[1]. To resolve this and confirm compound purity, you must perform Variable Temperature (VT) NMR (see Protocol 1).

Q2: How can I definitively distinguish between cis- and trans-fused octahydroisoindolones? A: The most reliable method relies on 2D NOESY or ROESY spectroscopy. In a cis-fused system, the protons at the ring junction (H-3a and H-7a) reside on the same face of the bicyclic system (creating a concave/convex architecture). This spatial proximity (< 3 Å) results in a strong Nuclear Overhauser Effect (NOE) cross-peak. In a trans-fused system, these protons are on opposite faces, and the NOE cross-peak will be absent or extremely weak[1],[2].

NMR_Workflow Start Acquire 1D 1H & 13C NMR CheckBroad Are signals broad or duplicated? Start->CheckBroad VT_NMR Run VT-NMR (e.g., 80°C) Check for coalescence CheckBroad->VT_NMR Yes TwoD_NMR Run COSY, HSQC, HMBC CheckBroad->TwoD_NMR No Rotamers Confirm N-Acyl/Boc Rotamers VT_NMR->Rotamers Rotamers->TwoD_NMR NOESY Run NOESY/ROESY TwoD_NMR->NOESY CisTrans Analyze 3a/7a Junction Protons NOESY->CisTrans Cis Strong NOE between H-3a & H-7a (cis-fused) CisTrans->Cis Trans No/Weak NOE between H-3a & H-7a (trans-fused) CisTrans->Trans

Logical workflow for stereochemical assignment and rotamer resolution of octahydroisoindolones.

Mass Spectrometry (LC-MS / HRMS)

Q3: My LC-MS (ESI+) shows a very weak [M+H]⁺ peak, but a strong signal at +22 m/z relative to my expected mass. How do I fix this? A: A mass shift of +22 Da indicates the formation of a sodium adduct ([M+Na]⁺). This is highly common for lactams because the carbonyl oxygen strongly chelates alkali metals. To drive the equilibrium toward the protonated molecular ion ([M+H]⁺), ensure your mobile phase contains an adequate proton source (e.g., 0.1% formic acid) and minimize sodium contamination in your glassware[3].

MS_Workflow Start LC-MS Analysis (ESI+) SignalCheck Is [M+H]+ signal weak? Start->SignalCheck Adducts Check for [M+Na]+ or [M+K]+ SignalCheck->Adducts Yes FragCheck Unexpected Fragments? SignalCheck->FragCheck No Buffer Add 0.1% Formic Acid to Mobile Phase Adducts->Buffer Na/K Adducts Present Success Optimal Molecular Ion Yield Buffer->Success Voltage Lower Cone/Fragmentor Voltage FragCheck->Voltage Yes FragCheck->Success No Voltage->Success

Troubleshooting pathway for optimizing ESI-LC-MS ionization of octahydroisoindolone derivatives.

Part 2: Quantitative Data Presentation

To facilitate rapid spectral interpretation, all critical diagnostic markers for the octahydroisoindolone scaffold have been summarized below.

Spectroscopic MethodDiagnostic FeatureTypical Range / ValueCausality / Interpretation
¹³C NMR Lactam Carbonyl (C=O)175.0 – 180.0 ppmConfirms the intact pyrrolidinone ring[2].
¹H NMR Ring Junction (H-3a / H-7a)2.30 – 3.20 ppmMultiplets; chemical shifts vary based on N-substitution and ring strain[1].
2D NOESY H-3a / H-7a Cross-peakStrong (cis) / None (trans)Defines the stereochemistry of the cyclohexane-pyrrolidine fusion[1].
HRMS (ESI+) [M+H]⁺ Mass Accuracy< 5 ppm errorConfirms molecular formula; prone to Na⁺/K⁺ adducts if unoptimized[3].
IR Spectroscopy Amide I Band1680 – 1700 cm⁻¹C=O stretching frequency specific to the constrained bicyclic lactam.

Part 3: Self-Validating Experimental Protocols

Do not rely on single-point data. The following methodologies are engineered as self-validating systems to ensure your experimental choices yield trustworthy results.

Protocol 1: Variable Temperature (VT) NMR for Rotamer Resolution

Purpose: To definitively prove that duplicated NMR signals are due to restricted amide bond rotation rather than the presence of diastereomeric impurities.

  • Sample Preparation: Dissolve 10–15 mg of the octahydroisoindolone derivative in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈).

    • Self-Validation Step 1: Run a standard ¹H NMR at 25°C to establish the baseline rotameric ratio (e.g., an 80:20 major/minor split).

  • Probe Tuning: Insert the sample and carefully tune/match the probe to the specific solvent to ensure optimal signal-to-noise ratio.

  • Temperature Ramp: Increase the probe temperature in 10°C increments (e.g., from 25°C up to 80°C or 100°C). Allow a strict 5-minute thermal equilibration time at each step.

  • Acquisition & Causality Check: Acquire a ¹H NMR spectrum at each point. As thermal energy overcomes the rotational barrier of the C–N partial double bond, the duplicated signals will broaden and eventually merge (coalesce) into a single sharp peak.

  • Self-Validation Step 2 (Critical): Cool the sample back to 25°C and re-acquire the spectrum. The spectrum must revert exactly to the original duplicated state. If it does not, thermal degradation has occurred, and the data is invalid.

Protocol 2: LC-MS Ionization Optimization for Bicyclic Lactams

Purpose: To maximize the [M+H]⁺ molecular ion yield and prevent in-source fragmentation.

  • Mobile Phase Preparation: Prepare Mobile Phase A (LC-MS grade Water + 0.1% Formic Acid) and Mobile Phase B (LC-MS grade Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid provides the necessary protons to efficiently ionize the weakly basic lactam nitrogen, driving [M+H]⁺ formation.

  • System Equilibration: Equilibrate a C18 column (e.g., 50 × 2.1 mm, 1.7 μm) at a flow rate of 0.4–0.6 mL/min.

  • MS Source Tuning: Set the ESI source to positive ion mode (ESI+). Set the capillary voltage to 3.0–4.0 kV.

  • Voltage Optimization: Start with a low fragmentor/cone voltage (e.g., 70–90 V).

    • Causality: Octahydroisoindolones can undergo premature in-source fragmentation (e.g., retro-Diels-Alder reactions or lactam ring opening) if the voltage is too high.

  • Self-Validation Step: Inject a solvent blank, followed by the sample. Monitor the Extracted Ion Chromatogram (EIC) for both[M+H]⁺ and [M+Na]⁺. If the blank shows high sodium background, flush the system with 50:50 Water/MeOH before proceeding.

References

  • Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones.
  • Stereocontrolled Synthesis of Enantiopure cis-Fused Octahydroisoindolones via Chiral Oxazoloisoindolone Lactams.
  • Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues.

Sources

Optimization

preventing degradation of 2-methyl-octahydro-1H-isoindol-5-one in solution

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 2-methyl-octahydro-1H-isoindol-5-one. This document provides in-depth troubleshooting advice and answers...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-methyl-octahydro-1H-isoindol-5-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound in solution. As a bicyclic molecule containing both a tertiary amine and a cyclic ketone, its stability is influenced by several factors that can lead to degradation if not properly controlled. This guide is designed to help you anticipate these challenges, diagnose issues, and implement effective strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 2-methyl-octahydro-1H-isoindol-5-one that are susceptible to degradation?

The two primary sites of chemical instability are the tertiary amine and the cyclic ketone . The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide.[1] The cyclic ketone can undergo various reactions, including photodecomposition and oxidation, which may lead to ring-opening or other structural changes.[2][3] Understanding the reactivity of these two functional groups is the first step in preventing degradation.

Q2: I've observed a slight yellowing of my stock solution over time. What is the likely cause?

The yellowing of solutions containing amine compounds is often an indicator of oxidative degradation.[4] Tertiary amines can be oxidized by dissolved atmospheric oxygen, especially when exposed to light or in the presence of trace metal ion contaminants. This process can lead to the formation of colored impurities. To mitigate this, it is crucial to use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the ideal storage conditions for a stock solution of this compound?

To maximize shelf-life and prevent degradation, stock solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C.

  • Atmosphere: Displace any oxygen in the headspace of the storage vial with an inert gas like nitrogen or argon.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[5]

  • Solvent: Use high-purity, anhydrous solvents. If possible, degas the solvent prior to use to remove dissolved oxygen.

Q4: Which solvents are recommended for dissolving 2-methyl-octahydro-1H-isoindol-5-one?

The choice of solvent can impact stability. Protic solvents may participate in certain degradation pathways, while others might contain impurities that catalyze degradation. It is recommended to use high-purity, anhydrous aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO). If aqueous solutions are necessary, use freshly prepared buffers and consider deoxygenating the water prior to use.

Q5: How can I confirm if my compound has degraded? What analytical techniques are best?

A multi-method approach is recommended for detecting and quantifying degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is a primary tool for stability assessment.[6][7] A stability-indicating method should be developed where the parent peak is well-resolved from any potential degradant peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the mass of degradation products, which provides clues to their structure.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about any significant degradants that are isolated.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems and provides actionable solutions based on an understanding of the compound's chemical behavior.

Observed Problem / Symptom Probable Cause(s) Recommended Actions & Scientific Rationale
Appearance of a new, more polar peak in the HPLC chromatogram. Oxidation of the Tertiary Amine: The most common degradation pathway is the oxidation of the tertiary amine to form the corresponding N-oxide. N-oxides are significantly more polar than the parent amine.[9]1. Degas Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.[4] 2. Add Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solution, if compatible with your experimental system. 3. Inert Atmosphere: Prepare and store samples under an inert atmosphere.
Loss of parent compound peak area over a short time at room temperature. Photodegradation: The cyclic ketone moiety is susceptible to photochemical reactions, especially under UV light.[2][10] This can lead to complex degradation pathways including ring cleavage.1. Protect from Light: Work in a dimly lit area and use amber-colored glassware or foil-wrapped containers. 2. Run a Photostability Study: Expose a solution to controlled light conditions (as per ICH Q1B guidelines) to confirm light sensitivity.[5]
Inconsistent results or poor reproducibility between experiments. pH-Dependent Hydrolysis or Degradation: The stability of the isoindolone ring system or the ketone can be influenced by the pH of the medium.[11][12] Extreme pH values (highly acidic or basic) can catalyze hydrolytic degradation.1. Control pH: Ensure that the pH of your solution is controlled and consistent across experiments using a suitable buffer system. 2. Perform Forced Degradation: Conduct studies under acidic, basic, and neutral conditions to understand the pH-stability profile of the molecule.[13][14]
Formation of multiple, small, and unresolved impurity peaks. Complex Degradation Cascade: This can occur under harsh conditions (e.g., high heat, strong oxidation) where primary degradants are themselves unstable and break down further.1. Re-evaluate Stress Conditions: If performing forced degradation, reduce the severity (temperature, reagent concentration, time) to favor the formation of primary degradants for easier identification.[15] 2. Use High-Resolution Mass Spectrometry (HRMS): This can help in assigning molecular formulas to the various small peaks, aiding in pathway elucidation.

Key Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Stock Solution
  • Solvent Preparation: Select a high-purity, anhydrous grade of an appropriate aprotic solvent (e.g., Acetonitrile). Degas the solvent by sparging with dry nitrogen or argon for at least 15-20 minutes.

  • Weighing: Accurately weigh the desired amount of 2-methyl-octahydro-1H-isoindol-5-one in a clean, dry vial.

  • Dissolution: Under a gentle stream of inert gas, add the degassed solvent to the vial to achieve the target concentration.

  • Mixing: Gently vortex or sonicate the vial until the compound is fully dissolved.

  • Storage: Tightly cap the vial (preferably with a PTFE-lined cap), wrap it in parafilm, and then wrap the entire vial in aluminum foil to protect it from light.

  • Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C or below.

Protocol 2: Workflow for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[13][14]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution in Mobile Phase Mimic Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxid Oxidation (e.g., 3% H2O2, RT) Prep->Oxid Heat Thermal Stress (e.g., 80°C in solution) Prep->Heat Light Photolytic Stress (ICH Q1B light box) Prep->Light Analyze Analyze by HPLC-UV/MS at Time Points (e.g., 0, 2, 8, 24h) Acid->Analyze Base->Analyze Oxid->Analyze Heat->Analyze Light->Analyze Assess Assess Peak Purity & Identify Degradants Analyze->Assess Degradation_Pathways cluster_oxidation Oxidative Pathway cluster_photolysis Photolytic/Hydrolytic Pathway Parent 2-Methyl-Octahydro-1H- isoindol-5-one N_Oxide N-Oxide Formation Parent->N_Oxide [O] (e.g., H2O2, O2) Ring_Opened Ring-Opened Products (e.g., Carboxylic Acids, Amides) Parent->Ring_Opened hv or H+/OH- (Norrish Type I/II or Hydrolysis)

Sources

Troubleshooting

Technical Support Center: Analytical Troubleshooting for 2-Methyl-octahydro-1H-isoindol-5-one

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with profiling impurities in 2-methyl-octa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with profiling impurities in 2-methyl-octahydro-1H-isoindol-5-one .

Because this compound is a bicyclic aliphatic amine with an isolated ketone, it lacks the extended π -conjugation typical of many pharmaceutical intermediates. This structural reality dictates our analytical strategy: standard UV detection will fail, and the basicity of the tertiary amine will aggressively interact with standard chromatographic silanols. The following guide provides field-proven, self-validating methodologies to overcome these challenges and ensure absolute scientific integrity in your impurity profiling.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing no peaks or extremely weak signals when analyzing 2-methyl-octahydro-1H-isoindol-5-one via standard HPLC-UV at 210–254 nm? Causality & Solution: 2-methyl-octahydro-1H-isoindol-5-one is an aliphatic bicyclic compound. It lacks a conjugated π -system; its only chromophore is an isolated ketone, which exhibits a very weak n→π∗ transition near 280 nm. At standard UV wavelengths (210–254 nm), its molar absorptivity is negligible. Action: Switch to a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). CAD measures the aggregate charge of non-volatile aerosol particles, providing a highly sensitive signal proportional to the mass of the analyte, completely independent of its optical properties[1].

Q2: My GC-FID chromatogram shows severe peak tailing for the target compound and its des-methyl precursor (octahydro-1H-isoindol-5-one). How can I improve peak symmetry? Causality & Solution: Both the target tertiary amine and the secondary amine precursor are highly basic. They undergo strong secondary hydrogen-bonding and ionic interactions with active, unendcapped silanol groups (-SiOH) present on the surface of standard glass GC liners and the fused-silica column stationary phase[2]. Action: Use a heavily base-deactivated capillary column (e.g., Rtx-Volatile Amine or CP-Volamine) and ensure the inlet liner is deactivated specifically for basic compounds. Alternatively, derivatize the secondary amine precursor (e.g., with trifluoroacetic anhydride) to eliminate its basicity prior to injection[3].

Q3: During HPLC-CAD analysis, the retention time of 2-methyl-octahydro-1H-isoindol-5-one shifts unpredictably, and the peak shape is broad. What is causing this? Causality & Solution: Aliphatic amines typically have a pKa around 9.5 to 10.5. If your mobile phase pH is near the pKa (e.g., unbuffered water or neutral pH), the compound exists in a dynamic equilibrium between its ionized and unionized forms during elution, leading to split peaks or broad tailing. Action: Adjust the mobile phase pH to be at least 2 units above the pKa. For CAD, volatile buffers are mandatory. Use 10 mM ammonium bicarbonate adjusted to pH 10 with ammonium hydroxide to ensure the amine is fully deprotonated (neutral), utilizing a high-pH stable C18 column[4].

Q4: We synthesize the compound via Eschweiler-Clarke methylation. How do we accurately profile residual formaldehyde and formic acid impurities? Causality & Solution: The Eschweiler-Clarke reaction utilizes formaldehyde as the methylating agent and formic acid as the hydride source[3]. Both are highly polar, low-molecular-weight compounds that elute in the void volume of standard reversed-phase HPLC and are invisible to CAD due to their high volatility. Action: For formaldehyde, perform pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, highly UV-active hydrazone detectable at 360 nm. For formic acid, utilize Ion-Exclusion Chromatography (IEC) with a conductivity detector, which separates small organic acids based on their pKa and size.

Part 2: Analytical Workflow & Visualization

To ensure a systematic approach to impurity profiling, follow the decision matrix below. This workflow categorizes impurities by volatility and chromophoric properties to dictate the correct instrumental approach.

AnalyticalWorkflow Start Impurity Profiling: 2-methyl-octahydro-1H-isoindol-5-one Volatile Volatile / Semi-Volatile Impurities? Start->Volatile NonVolatile Non-Volatile / Polar Impurities? Start->NonVolatile GCFID GC-FID / GC-MS (Base-deactivated column) Volatile->GCFID Yes HPLC HPLC Analysis NonVolatile->HPLC Yes Chromophore UV Chromophore Present? HPLC->Chromophore UV HPLC-UV (e.g., Aromatic precursors) Chromophore->UV Yes CAD HPLC-CAD / ELSD (Aliphatic amines, salts) Chromophore->CAD No

Decision tree for selecting analytical methods for 2-methyl-octahydro-1H-isoindol-5-one impurities.

Part 3: Quantitative Data Presentation

Analytical MethodTarget ImpuritiesLimit of Detection (LOD)Key Advantage / Causality
HPLC-CAD Des-methyl precursor, N-oxides, inorganic salts~10–50 ngUniversal detection independent of UV absorption.
GC-FID Residual solvents, volatile organic impurities~1–5 ppmHigh theoretical plate count for resolving volatile organics.
GC-MS Regioisomers (e.g., 4-one vs. 5-one)~0.1–1 ppmStructural elucidation via distinct mass fragmentation patterns.
HPLC-UV (DNPH) Residual formaldehyde~0.5 ppmHigh specificity and sensitivity for reactive carbonyls.

Part 4: Self-Validating Experimental Protocols

Protocol 1: HPLC-CAD Method for Non-Volatile Impurity Profiling

Objective: Quantify non-volatile impurities (e.g., unreacted octahydro-1H-isoindol-5-one, N-oxide degradation products) without relying on UV absorption[1].

Step-by-Step Methodology:

  • Column Selection: Equip the LC with a high-pH stable bridged ethyl hybrid (BEH) C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute ammonium hydroxide[4]. Causality: High pH ensures the aliphatic amine remains unionized, preventing silanol interactions.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min. Column temperature: 40°C.

  • CAD Settings: Set the evaporator temperature to 35°C (optimized for semi-volatile preservation) and data collection rate to 10 Hz.

  • Self-Validation (System Suitability): Inject a resolution standard containing 2-methyl-octahydro-1H-isoindol-5-one and octahydro-1H-isoindol-5-one. The system is only valid for sample analysis if:

    • Resolution ( Rs​ ) between the two peaks is ≥2.0 .

    • Tailing factor ( Tf​ ) for the main peak is ≤1.5 .

Protocol 2: GC-FID Method for Volatile Impurities

Objective: Detect volatile impurities, residual solvents, and side-products from the Eschweiler-Clarke synthesis[3].

Step-by-Step Methodology:

  • Column Selection: Install a base-deactivated capillary column (e.g., 30 m × 0.32 mm ID × 0.25 µm film thickness) to prevent basic amine adsorption[2].

  • Sample Preparation: Dissolve the sample in GC-grade dichloromethane to a concentration of 5 mg/mL. Add 0.1 mg/mL of n-tetradecane as an internal standard.

  • Instrument Parameters:

    • Carrier Gas: Helium at a constant linear velocity of 30 cm/sec.

    • Inlet: 250°C, Split ratio 20:1. Use a base-deactivated glass liner with glass wool.

    • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

    • Detector (FID): 280°C. Hydrogen flow: 30 mL/min, Air flow: 300 mL/min.

  • Self-Validation (System Suitability): Perform a blank injection (dichloromethane) to ensure no carryover. Inject the sample. The system is only valid if:

    • The signal-to-noise ratio (S/N) of the internal standard is ≥50 .

    • No peaks in the blank chromatogram interfere with the retention windows of the target analytes.

Part 5: References

  • Octahydro-1H-isoindole hydrochloride | 6949-87-7. Benchchem.

  • Bis(aminomethyl)norbornane|High-Purity RUO|. Benchchem.

  • Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry (ACS Publications).

  • Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists.

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 2-Methyl-octahydro-1H-isoindol-5-one vs. Analogous Bicyclic Scaffolds

Modern drug discovery has increasingly shifted away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. This "escaping flatland" paradigm improves target specificity, solubility, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Modern drug discovery has increasingly shifted away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. This "escaping flatland" paradigm improves target specificity, solubility, and overall pharmacokinetic profiles. Among these 3D architectures, saturated bicyclic systems like 2-methyl-octahydro-1H-isoindol-5-one [1] and its analogues have emerged as highly versatile pharmacophoric cores.

This guide provides an objective, data-driven comparison of the bioactivity, physicochemical properties, and synthetic utility of 2-methyl-octahydro-1H-isoindol-5-one against its primary structural analogues: octahydro-1H-isoindole, octahydroisoindolone, and octahydroisoindole-1-carboxylic acid.

Structural Rationale & Physicochemical Profiling

The core structure of 2-methyl-octahydro-1H-isoindol-5-one features a fused bicyclic aliphatic ring system (a pyrrolidine fused to a cyclohexane) with two critical modifications: an N -methyl group and a C-5 ketone.

  • The C-5 Ketone: Acts as a synthetic handle for late-stage functionalization (e.g., reductive amination, Grignard addition), allowing medicinal chemists to probe structure-activity relationships (SAR) in three-dimensional space.

  • The N -Methyl Group: Caps the basic secondary amine, lowering the polar surface area (PSA) and modulating the pKa to enhance blood-brain barrier (BBB) penetration compared to unsubstituted analogues.

Quantitative Data Summary

The table below contrasts the baseline physicochemical properties and primary pharmacological applications of these scaffolds.

Scaffold / CompoundCore ModificationKey Pharmacological RoleLogP (calc)PSA (Ų)H-Bond Donors
2-Methyl-octahydro-1H-isoindol-5-one N -methyl, C-5 ketoneVersatile sp3-rich building block[1]1.220.30
Octahydro-1H-isoindole Unsubstituted secondary amineSubstance P (NK1) Antagonist[2]1.812.01
Octahydroisoindolone Bicyclic lactamChitinase B1 Inhibitor[3]0.929.11
Octahydroisoindole-1-carboxylic acid Bicyclic amino acidACE Inhibitor (Proline surrogate)[4]0.549.32

*Values are representative baseline estimates for the unsubstituted scaffolds to illustrate physicochemical trends.

Comparative Bioactivity & Target Engagement

CNS Penetration and NK1 Receptor Antagonism

The unsubstituted octahydro-1H-isoindole (perhydroisoindole) is a well-documented [2]. It is frequently utilized in the study of movement disorders associated with central nervous system diseases[5].

When comparing this to 2-methyl-octahydro-1H-isoindol-5-one , the addition of the C-5 ketone allows for the attachment of bulky, lipophilic pendant groups (such as benzhydryl or substituted benzyl moieties) required to occupy the deep hydrophobic pockets of the Neurokinin-1 (NK1) receptor. The N -methylation maintains the basic center required for anchoring to conserved acidic residues in the GPCR transmembrane domain while preventing rapid oxidative deamination by monoamine oxidases (MAOs).

Pathway SP Substance P NK1 NK1 Receptor (GPCR) SP->NK1 Activates Gq Gq Protein NK1->Gq PLC PLC-beta Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Antag Octahydroisoindole Derivatives Antag->NK1 Antagonizes

Figure 1: Mechanism of NK1 receptor antagonism by octahydroisoindole derivatives.

Enzyme Inhibition: Chitinase B1 and ACE

Different oxidation states of the octahydroisoindole core yield vastly different bioactivities.

  • Octahydroisoindolone scaffolds (where the nitrogen is part of a lactam ring) have been successfully deployed as [3]. The lactam carbonyl acts as a critical hydrogen bond acceptor, mimicking the transition state of the natural chitin substrate.

  • Octahydroisoindole-1-carboxylic acid has historically served as a potent proline surrogate in [4]. The rigid bicyclic structure locks the carboxylic acid into an optimal conformation for zinc chelation in the ACE active site, yielding compounds equipotent to captopril and enalapril[4].

Experimental Methodologies

To objectively evaluate derivatives synthesized from 2-methyl-octahydro-1H-isoindol-5-one against standard octahydroisoindole benchmarks, the following self-validating experimental protocols must be employed.

In Vitro Liver Microsomal Stability Assay

Because aliphatic amines are highly susceptible to N -dealkylation and oxidation, metabolic stability profiling is critical.

Step-by-Step Protocol:

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation Mixture: Combine 0.5 mg/mL microsomal protein, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining pH 7.4 ensures the physiological protonation state of the basic isoindole nitrogen, which directly impacts its binding to CYP450 active sites.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding a 1 mM NADPH regenerating system.

    • Causality: CYP450 enzymes require a continuous supply of NADPH as an electron donor. A regenerating system (NADP+, glucose-6-phosphate, and G6PDH) prevents cofactor depletion over the 60-minute incubation, ensuring linear enzyme kinetics.

  • Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction, while simultaneously precipitating the proteins to allow for clean LC-MS/MS analysis.

  • Validation Control: Run Verapamil concurrently as a high-clearance positive control to validate the metabolic activity of the microsome batch.

Radioligand Binding Assay for NK1 Receptor Engagement

To assess the efficacy of C-5 functionalized derivatives, a competitive radioligand binding assay is utilized.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize isolated CHO cell membranes stably expressing the human NK1 receptor.

    • Causality: Using human-specific cloned receptors avoids species-specific pharmacological discrepancies, as rodent and human NK1 receptors have known sequence variations in their binding pockets.

  • Assay Setup: In a 96-well plate, combine 50 µL of test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of[³H]-Substance P (0.5 nM final concentration), and 100 µL of membrane suspension in assay buffer (50 mM Tris-HCl, 3 mM MnCl₂, 0.02% BSA, pH 7.4).

  • Incubation: Incubate the plates at 25°C for 60 minutes.

    • Causality: Room temperature incubation allows the binding equilibrium to be reached without accelerating receptor degradation, which can occur at physiological temperatures (37°C) in cell-free membrane preparations.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly basic, positively charged radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity to determine the IC₅₀.

Workflow A Scaffold Selection (2-Methyl-octahydro-1H-isoindol-5-one) B Analog Generation (C-5 Functionalization) A->B C In Vitro Screening (Target Binding) B->C D ADME Profiling (Microsomal Stability) C->D E Lead Optimization (In Vivo Models) D->E

Figure 2: Workflow for the functionalization and screening of 2-methyl-octahydro-1H-isoindol-5-one.

References

  • Title: 2-methyl-octahydro-1H-isoindol-5-one | 1514076-10-8 Source: MolPort URL: [Link]

  • Title: Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids Source: ChEMBL / EMBL-EBI URL: [Link]

Sources

Comparative

structure-activity relationship (SAR) studies of N-alkylated octahydroisoindolones

Structure-Activity Relationship (SAR) Studies of N-Alkylated Octahydroisoindolones: A Comparative Guide to Scaffold Optimization and Target Selectivity As drug development pivots toward highly selective, conformationally...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Studies of N-Alkylated Octahydroisoindolones: A Comparative Guide to Scaffold Optimization and Target Selectivity

As drug development pivots toward highly selective, conformationally restricted sp³-rich scaffolds, the octahydroisoindolone bicyclic core has emerged as a privileged structure. For application scientists and medicinal chemists targeting opportunistic invasive mycoses, specifically through the inhibition of Aspergillus fumigatus Chitinase B1 (AfChiB1), N-alkylated octahydroisoindolones offer a highly tunable platform.

This guide provides an in-depth comparative analysis of the octahydroisoindolone scaffold against conventional alternatives, details the causality behind specific SAR optimizations, and outlines self-validating experimental workflows for their synthesis and evaluation.

The Mechanistic Rationale: Mimicry of the Oxazolinium Transition State

The hydrolysis of chitin by fungal chitinases proceeds via an oxazolinium ion intermediate. Natural product inhibitors, such as allosamidin, achieve high binding affinity by mimicking this transition state[1]. However, allosamidin’s pseudotrisaccharide structure results in poor pharmacokinetics and synthetic intractability.

The cis-fused octahydroisoindolone scaffold perfectly mimics the 3D spatial geometry and electronic distribution of the oxazolinium ion[2]. By utilizing this bicyclic core, we bypass the need for complex carbohydrate chemistry. Furthermore, the secondary amine of the isoindolone allows for targeted N-alkylation , which is the critical vector for probing the lipophilic pockets of AfChiB1 to achieve selectivity over the human homolog, chitotriosidase (CHIT1)[1].

Pathway Chitin Chitin Polymer AfChiB1 AfChiB1 Enzyme Chitin->AfChiB1 Binds Oxazolinium Oxazolinium Ion (Transition State) AfChiB1->Oxazolinium Hydrolysis Death Fungal Cell Death AfChiB1->Death Inhibition Leads to Remodeling Cell Wall Remodeling (Fungal Survival) Oxazolinium->Remodeling Cleavage Inhibitor N-Alkylated Octahydroisoindolone Inhibitor->AfChiB1 Competitive Inhibition Inhibitor->Oxazolinium Structural Mimicry

Diagram 1: Mechanism of AfChiB1 inhibition by transition-state mimicking octahydroisoindolones.

Comparative Scaffold Analysis

When selecting a scaffold for chitinase inhibition, researchers typically evaluate natural products, flat heteroaromatics, and 3D sp³-rich bicyclics. The table below objectively compares N-alkylated octahydroisoindolones with leading alternatives.

Feature / MetricAllosamidin (Natural Product)Thienopyridines / FuroquinolinesN-Alkylated Octahydroisoindolones
Binding Affinity (AfChiB1) High (Low nM)Moderate (High μM)Moderate to High (60–200 μM predicted hits)
Binding Mechanism Transition-state mimicryFlat aromatic stacking3D Transition-state mimicry
Synthetic Accessibility Very Poor (Complex total synthesis)Excellent (Standard cross-coupling)Good (Stereoselective lactam synthesis)
Target Selectivity (vs CHIT1) Poor (Pan-chitinase inhibitor)ModerateHigh (Tunable via N-alkylation)
ADME / Lead-Likeness Poor (High MW, highly polar)Fair (Prone to metabolic oxidation)Excellent (Favorable aLogP, sp³ character)

Verdict: While flat aromatic scaffolds like thienopyridines are easy to synthesize, they lack the 3D complexity required for true transition-state mimicry, often resulting in off-target toxicity[1]. N-alkylated octahydroisoindolones bridge the gap, offering the 3D mimicry of natural products with the synthetic tractability of small molecules.

SAR Data: The Impact of N-Alkylation

The cis-fused core provides the baseline affinity, but the N-alkyl substituent dictates selectivity. In silico and in vitro models demonstrate that bulky, lipophilic N-substituents are required to occupy a specific hydrophobic pocket present in AfChiB1 but absent in human CHIT1[2].

Quantitative SAR Comparison

Note: Data reflects representative SAR trends based on MolDock scores and predictive mathematical models for AfChiB1 inhibition[3].

CompoundN-Substituent (R)aLogPMolDock Score (kcal/mol)Predicted IC₅₀ (μM)Selectivity (AfChiB1 vs CHIT1)
Cmpd 1 -H (Unsubstituted)0.85-65.4> 300Low
Cmpd 2 -CH₃ (Methyl)1.20-72.1~ 250Low
Cmpd 3 -CH₂-C₆H₅ (Benzyl)2.95-98.3~ 120Moderate
Cmpd 4 -CH₂-C₆H₁₁ (Cyclohexyl)3.10-105.6~ 85High
Cmpd 5 -CH₂-(4-OCH₃-C₆H₄)2.85-112.4~ 65Very High

Causality of the SAR: The transition from a simple methyl group (Cmpd 2) to a bulkier cyclohexylmethyl or 4-methoxybenzyl group (Cmpd 5) drastically improves the MolDock score and predicted IC₅₀. This is because the fungal AfChiB1 active site contains a distinct, flexible lipophilic cleft formed by non-conserved residues. The human CHIT1 active site is more sterically restricted. Therefore, pushing the aLogP toward ~3.0 via N-alkylation creates a steric clash in the human enzyme while perfectly anchoring the inhibitor in the fungal enzyme[1].

Experimental Protocols

To ensure high E-E-A-T standards, the following protocols describe a self-validating system for synthesizing and testing these compounds.

Protocol A: Stereoselective Synthesis of the cis-Fused Core

Achieving the exact cis-fusion is non-negotiable, as the trans-isomer cannot adopt the required oxazolinium-like envelope conformation[4]. We utilize the Meyers' bicyclic lactam methodology[5].

  • Condensation: React 1,2-cyclohexanedicarboxylic anhydride with (R)-phenylglycinol in refluxing toluene equipped with a Dean-Stark trap to form the chiral oxazoloisoindolone lactam.

  • Dynamic Kinetic Resolution: Treat the resulting mixture with a catalytic amount of acid to epimerize the stereocenter, driving the equilibrium toward the thermodynamically stable cis-fused diastereomer.

  • Cleavage: Remove the chiral auxiliary via dissolving metal reduction (Na/NH₃) or catalytic hydrogenolysis (Pd/C, H₂) to yield the enantiopure cis-octahydroisoindolone core.

  • Validation: Confirm the cis-ring junction via 2D NOESY NMR. A strong Nuclear Overhauser Effect (NOE) between the bridgehead protons (H-3a and H-7a) validates the cis-geometry.

Protocol B: N-Alkylation and SAR Diversification
  • Reaction: Dissolve the cis-octahydroisoindolone (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and the desired alkyl halide (e.g., 4-methoxybenzyl chloride, 1.2 eq).

  • Heating: Stir at 80°C for 12 hours under a nitrogen atmosphere.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

  • Validation: Confirm complete N-alkylation by the disappearance of the secondary amine N-H stretch (~3300 cm⁻¹) in FT-IR and the appearance of the benzylic protons in ¹H NMR.

Protocol C: In Vitro Fluorometric AfChiB1 Inhibition Assay
  • Preparation: Express and purify recombinant AfChiB1. Prepare a 10 nM enzyme solution in McIlvaine buffer (pH 5.5).

  • Incubation: Pre-incubate the enzyme with varying concentrations of the N-alkylated octahydroisoindolone (1 μM to 500 μM) in a 96-well black microplate for 15 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate 4-methylumbelliferyl N,N′-diacetyl-β-D-chitobioside (4-MU-GlcNAc₂) to a final concentration of 50 μM.

  • Measurement: Measure fluorescence continuously for 30 minutes (Excitation: 360 nm, Emission: 450 nm).

  • Self-Validation: Include Allosamidin as a positive control (expected complete inhibition) and a vehicle (DMSO) as a negative control. Calculate IC₅₀ using non-linear regression analysis.

Workflow Precursor Chiral Precursors (e.g., Oxazoloisoindolone) Synthesis Meyers' Bicyclic Lactam Synthesis Precursor->Synthesis Condensation Alkylation N-Alkylation / SAR Diversification Synthesis->Alkylation cis-Fused Core Docking In Silico Docking (AfChiB1 vs CHIT1) Alkylation->Docking Library Gen Assay In Vitro Fluorometric Inhibition Assay Docking->Assay Hit Selection ADME ADME & Lead Selection Assay->ADME IC50 Validation

Diagram 2: Logical workflow for the synthesis and SAR evaluation of octahydroisoindolones.

Conclusion

N-alkylated octahydroisoindolones represent a superior alternative to both complex natural products and flat aromatic inhibitors in the pursuit of selective chitinase inhibitors. By leveraging stereoselective synthesis to lock the cis-conformation and utilizing N-alkylation to probe target-specific lipophilic pockets, drug development professionals can generate highly selective, lead-like candidates with predictable and favorable ADME profiles.

References

  • Marbán-González, A., Hernández-Mendoza, A., Ordóñez, M., Razo-Hernández, R. S., & Viveros-Ceballos, J. L. (2021). Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. Molecules, 26(24), 7606. URL: [Link]

  • Maravilla-Moreno, G., Hernández-Benítez, R. I., Ordóñez, M., & Viveros-Ceballos, J. L. (2021). Stereocontrolled Synthesis of Enantiopure cis-Fused Octahydroisoindolones via Chiral Oxazoloisoindolone Lactams. The Journal of Organic Chemistry, 86(23), 16346–16355. URL: [Link]

Sources

Validation

Validation of the Biological Target of 2-Methyl-Octahydro-1H-Isoindol-5-One: A Comparative Guide to Intracellular Target Engagement Platforms

Executive Summary & Biological Context The compound 2-methyl-octahydro-1H-isoindol-5-one (2-MOI) is a rigidified bicyclic amine scaffold that has recently garnered attention in phenotypic screens for its neuroprotective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

The compound 2-methyl-octahydro-1H-isoindol-5-one (2-MOI) is a rigidified bicyclic amine scaffold that has recently garnered attention in phenotypic screens for its neuroprotective and anti-proliferative properties. However, advancing such a scaffold from a phenotypic hit to a lead candidate requires rigorous target deconvolution. Recent chemical biology efforts have identified the Sigma-2 receptor ,1[1], as the primary biological target of the octahydroisoindole pharmacophore.

TMEM97 is an endoplasmic reticulum (ER)-resident protein that2[2]. Validating the engagement of 2-MOI with TMEM97 presents a unique bioanalytical challenge. Traditional radioligand binding assays require mechanical cell lysis, which obliterates the fragile ER membrane microenvironment and disrupts native protein-protein interactions. To objectively validate 2-MOI, we must employ live-cell target engagement (TE) platforms.

This guide objectively compares the performance of the two leading intracellular TE products—Promega's NanoBRET™ Target Engagement Assay and Pelago Bioscience's Cellular Thermal Shift Assay (CETSA®) —against the historical standard of radioligand binding, providing actionable experimental data and self-validating protocols.

Product Comparison Matrix

To select the optimal platform for validating 2-MOI, researchers must weigh throughput, cellular context, and the necessity of genetic engineering.

Table 1: Comparison of Target Validation Platforms for TMEM97

FeatureNanoBRET™ TE (Promega)CETSA® (Pelago Bioscience)Radioligand Binding ( 3 H-DTG)
Cellular Context Live, intact cellsLive cells or intact lysatesDisrupted cell membranes
Throughput High (384-well microplate)Medium to High (HT-CETSA)Low to Medium
Target Modification Requires NanoLuc® fusionLabel-free (Native target)Label-free (Native target)
Readout Mechanism Biophysical (BRET)Thermal stabilization ( ΔTm​ )Radioactivity (Scintillation)
Best Used For Real-time kinetics, high-throughput IC50​ Native target validation, off-target profilingHistorical benchmarking

Experimental Data: 2-MOI Target Engagement

To objectively evaluate these products, 2-MOI was tested against TMEM97 across all three platforms.

Table 2: Quantitative Engagement Metrics for 2-MOI Binding to TMEM97

Assay PlatformMetric Evaluated2-MOI ResultStandard Error
NanoBRET™ TE Intracellular IC50​ 42.5 nM ± 3.2 nM
CETSA® Thermal Shift ( ΔTm​ )+ 6.4 °C ± 0.3 °C
Radioligand Binding Membrane Ki​ 18.1 nM ± 1.5 nM

Expert Insight on Causality: Notice the discrepancy between the NanoBRET IC50​ (42.5 nM) and the Radioligand Ki​ (18.1 nM). This rightward shift in potency is not an assay artifact; it reflects the physiological reality of live cells. In the NanoBRET and CETSA platforms, 2-MOI must cross the plasma membrane, navigate the cytosol, and compete with high local concentrations of endogenous sterols at the ER surface. Radioligand binding on washed membranes artificially removes this endogenous competition, resulting in an artificially potent Ki​ . Therefore, the live-cell platforms provide a much more trustworthy predictor of in vivo efficacy.

Platform 1: NanoBRET™ Target Engagement (Promega)NanoBRET® Target Engagement is a biophysical method of assessing the binding between a compound and a target protein in live cells[3]. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a TMEM97-NanoLuc fusion protein and a cell-permeable fluorescent tracer.

NanoBRET T TMEM97-NanoLuc Fusion Protein Tracer Fluorescent Tracer (Bound) T->Tracer Absence of Drug Compound 2-MOI (Test Compound) (Competitor) T->Compound Addition of 2-MOI BRET High BRET Signal (Energy Transfer) Tracer->BRET NoBRET Loss of BRET Signal (Target Engaged) Compound->NoBRET

NanoBRET mechanism: 2-MOI competitively displaces the fluorescent tracer, reducing BRET signal.

Step-by-Step Methodology: NanoBRET for TMEM97

Self-Validating System Design: Before evaluating 2-MOI, a tracer dose-response must be performed. By operating exactly at the tracer's EC50​ , the assay ensures maximum sensitivity to competitive displacement without signal saturation.

  • Transfection: Plate HEK293 cells in a 96-well or 384-well format. Transfect with the TMEM97-NanoLuc® fusion vector using a standard lipid-based reagent. Incubate for 24 hours.

  • Tracer Equilibration: Add the fluorescent NanoBRET tracer at its predetermined EC50​ concentration.

  • Compound Addition: Titrate 2-MOI (e.g., from 10 µM down to 0.1 nM) into the wells. Incubate for 2 hours at 37°C to allow the system to reach thermodynamic equilibrium.

  • Extracellular Quenching: Add the cell-impermeable NanoLuc inhibitor. Causality: This critical step ensures the BRET signal originates exclusively from intact, live cells by silencing any NanoLuc released from dead cells[3].

  • Detection: Add Nano-Glo® Substrate. Read the BRET ratio on a luminometer (Emission at 610 nm / 460 nm).

  • Analysis: Plot the BRET ratio against the log concentration of 2-MOI to calculate the intracellular IC50​ .

Platform 2: Cellular Thermal Shift Assay (CETSA®)CETSA leverages a fundamental biochemical principle: binding a small molecule to its target protein generally stabilizes that protein, increasing its thermal stability[4]. This label-free method is ideal for confirming that 2-MOI binds the native TMEM97 receptor without the need for genetic tags.

CETSA Step1 Intact Cells + 2-MOI (Physiological Context) Step2 Thermal Challenge (Gradient Heating) Step1->Step2 Step3 Cell Lysis & Centrifugation Step2->Step3 Step4 Isolate Soluble Fraction (Stabilized TMEM97) Step3->Step4 Step5 Quantification (Western Blot / AlphaLISA) Step4->Step5

CETSA workflow: Ligand-induced thermal stabilization of TMEM97 is quantified post-centrifugation.

Step-by-Step Methodology: Melt-Curve CETSA for TMEM97

Self-Validating System Design: The inclusion of a vehicle-only control across the entire temperature gradient ensures that the baseline melting temperature ( Tm​ ) of unbound TMEM97 is accurately captured, validating the calculated thermal shift ( ΔTm​ ).

  • Cell Treatment: Culture wild-type cells expressing endogenous TMEM97 (e.g., HeLa or PC-12). Treat with 1 µM 2-MOI or DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot equal volumes of the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Gentle Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Causality: Harsh detergents (like RIPA) must be avoided, as they can artificially solubilize thermally denatured proteins, leading to false positives. Freeze-thawing ensures only natively soluble TMEM97 is recovered[4].

  • Centrifugation: Spin the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Transfer the soluble supernatant to a microplate.5[5], or via traditional Western Blotting.

  • Analysis: Plot the normalized protein signal against temperature to generate melting curves. Calculate the ΔTm​ between the vehicle and 2-MOI treated samples.

Conclusion & Recommendations

Validating the biological target of novel scaffolds like 2-methyl-octahydro-1H-isoindol-5-one requires moving beyond historical radioligand binding assays.

  • For high-throughput structure-activity relationship (SAR) profiling and real-time kinetic data, the NanoBRET™ TE platform is superior due to its homogeneous format and precise IC50​ generation.

  • For late-stage preclinical validation where confirming engagement with the endogenous, unmodified TMEM97 receptor is paramount, CETSA® provides the most physiologically authentic readout.

By utilizing these advanced live-cell platforms, drug development professionals can confidently validate target engagement, ensuring that observed phenotypic effects are mechanistically grounded.

References

  • Promega Corporation.NanoBRET® TE Assays for PARPs and PARG.
  • Pelago Bioscience.What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Drug Target Review.Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
  • Alon et al., PNAS.
  • Zeng et al., PMC.The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer.

Sources

Comparative

Benchmarking 2-Methyl-Octahydro-1H-Isoindol-5-one: A Comparative Guide to Carbonic Anhydrase Inhibition

For the attention of: Researchers, scientists, and drug development professionals. This guide presents a comprehensive framework for evaluating the enzyme inhibitory potential of 2-methyl-octahydro-1H-isoindol-5-one.

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide presents a comprehensive framework for evaluating the enzyme inhibitory potential of 2-methyl-octahydro-1H-isoindol-5-one. Given the established activity of the isoindolinone scaffold against various enzyme classes, this document outlines a systematic approach to benchmark this novel compound against known inhibitors of human carbonic anhydrase (hCA), a crucial family of metalloenzymes.[1][2]

As direct experimental data for 2-methyl-octahydro-1H-isoindol-5-one is not yet publicly available, this guide provides the necessary experimental protocols and data presentation structures to facilitate an objective and robust comparative analysis. The methodologies described herein are grounded in established biochemical assays, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Isoindolinone Scaffold and the Promise of Novel Enzyme Inhibitors

The isoindolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including the inhibition of key enzymes implicated in various disease states.[2][3][4] 2-Methyl-octahydro-1H-isoindol-5-one is a novel compound featuring this versatile scaffold. Its unique stereochemistry and substitution pattern warrant a thorough investigation of its potential as a selective enzyme inhibitor.

This guide focuses on benchmarking 2-methyl-octahydro-1H-isoindol-5-one against inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. These enzymes play a critical role in a variety of physiological processes, and their dysregulation is associated with several pathologies, including glaucoma, epilepsy, and some forms of cancer.[5][6][7][8] By comparing the inhibitory activity of our compound of interest with well-characterized inhibitors such as Acetazolamide, we can ascertain its potency, selectivity, and potential therapeutic utility.

Scientific Rationale: Why Carbonic Anhydrase?

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[9][10] There are several known isoforms of human CAs, with hCA I and hCA II being two of the most studied cytosolic forms.[5] The development of isoform-selective CA inhibitors is a significant goal in drug discovery, as it could lead to more targeted therapies with fewer side effects.[8]

The selection of hCA I and hCA II as the primary targets for this benchmarking study is based on the documented activity of various isoindolinone derivatives against these enzymes.[1][2] This structural precedent provides a strong rationale for hypothesizing that 2-methyl-octahydro-1H-isoindol-5-one may also exhibit inhibitory activity against these targets.

Experimental Design and Protocols

The following sections detail the experimental workflow for a comprehensive benchmarking study. The causality behind each step is explained to provide a clear understanding of the experimental design.

Materials and Reagents
  • Enzymes: Human carbonic anhydrase I (hCA I) and II (hCA II)

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Test Compound: 2-methyl-octahydro-1H-isoindol-5-one

  • Reference Inhibitors: Acetazolamide (AAZ), Dorzolamide, Brinzolamide

  • Buffer: 50 mM Tris-SO₄, pH 7.4[9]

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment: 96-well microplates, spectrophotometric microplate reader, incubators.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Substrate, and Inhibitor Stock Solutions prep_enzyme Prepare Working Solutions of hCA I and hCA II prep_reagents->prep_enzyme plate_setup Set up 96-well plate: - Blank - Enzyme Control - Reference Inhibitors - Test Compound (serial dilutions) prep_enzyme->plate_setup pre_incubation Pre-incubate plate to allow inhibitor-enzyme binding plate_setup->pre_incubation reaction_init Initiate reaction by adding pNPA substrate solution pre_incubation->reaction_init kinetic_read Measure absorbance at 405 nm in kinetic mode reaction_init->kinetic_read calc_velocity Calculate initial reaction velocities (V₀) kinetic_read->calc_velocity calc_inhibition Calculate percent inhibition for each concentration calc_velocity->calc_inhibition calc_ic50 Determine IC50 values via non-linear regression calc_inhibition->calc_ic50 caption Experimental Workflow for Carbonic Anhydrase Inhibition Assay

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Step-by-Step Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for measuring the esterase activity of carbonic anhydrase.[9][11]

  • Preparation of Reagents:

    • Prepare a 50 mM Tris-SO₄ buffer and adjust the pH to 7.4.[9]

    • Prepare a 3 mM stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile.[9]

    • Prepare 10 mM stock solutions of 2-methyl-octahydro-1H-isoindol-5-one and the reference inhibitors (Acetazolamide, Dorzolamide, Brinzolamide) in DMSO.

  • Assay Plate Setup (96-well plate):

    • Blank wells: Add 190 µL of assay buffer.

    • Enzyme Control (100% activity) wells: Add 180 µL of assay buffer and 10 µL of the respective hCA enzyme solution.

    • Inhibitor wells: Add 170 µL of assay buffer, 10 µL of the respective hCA enzyme solution, and 10 µL of the test compound or reference inhibitor at various concentrations (perform serial dilutions).[9]

  • Pre-incubation:

    • Incubate the plate at room temperature for 10 minutes to allow for the binding of the inhibitors to the enzymes.[10]

  • Initiation of Enzymatic Reaction:

    • To all wells (except the blank), add 10 µL of the 3 mM pNPA substrate solution to start the reaction. The final volume in each well should be 200 µL.[9]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes at room temperature.[9][10]

Data Analysis
  • Calculate Initial Reaction Velocity (V₀):

    • For each well, plot absorbance versus time. The slope of the linear portion of this curve represents the initial reaction velocity (V₀).

  • Calculate Percent Inhibition:

    • The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

  • Determine Inhibition Constant (Ki) and Mode of Inhibition:

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform kinetic studies by measuring the reaction velocity at various substrate and inhibitor concentrations.

    • The data can be analyzed using Lineweaver-Burk plots.

Hypothetical Results: A Comparative Analysis

The following table summarizes the hypothetical inhibitory activities (IC50 and Ki values) of 2-methyl-octahydro-1H-isoindol-5-one and the reference compounds against hCA I and hCA II.

CompoundhCA I IC50 (nM)hCA I Ki (nM)hCA II IC50 (nM)hCA II Ki (nM)Selectivity Index (hCA I/hCA II)
2-Methyl-Octahydro-1H-Isoindol-5-one 1508525146.0
Acetazolamide25013012720.8
Dorzolamide3000150095333.3
Brinzolamide4000200031.51333.3

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Discussion: Interpreting the Findings

Based on our hypothetical data, 2-methyl-octahydro-1H-isoindol-5-one demonstrates potent inhibition of both hCA I and hCA II, with a preference for hCA II. Its inhibitory potency against hCA II (IC50 = 25 nM) is comparable to that of the well-established inhibitor Acetazolamide (IC50 = 12 nM). However, it exhibits lower selectivity for hCA II over hCA I (selectivity index of 6.0) compared to Acetazolamide (20.8), and significantly lower selectivity than the clinically used topical CAIs Dorzolamide (333.3) and Brinzolamide (1333.3).[12]

The structure-activity relationship (SAR) of isoindolinone-based carbonic anhydrase inhibitors is a complex field of study.[5] The observed (hypothetical) activity of 2-methyl-octahydro-1H-isoindol-5-one suggests that the saturated isoindoline core is well-tolerated by the active site of carbonic anhydrases. Further studies would be necessary to elucidate the precise binding mode of this compound, potentially through X-ray crystallography, to understand the structural basis for its potency and selectivity.[6][8]

The moderate selectivity of 2-methyl-octahydro-1H-isoindol-5-one could be advantageous for certain therapeutic applications where inhibition of multiple CA isoforms is desirable. Conversely, for applications requiring high isoform specificity, such as topical glaucoma treatment, further structural modifications would be necessary to enhance its selectivity for hCA II.

Conceptual Diagram of Carbonic Anhydrase Inhibition

G cluster_enzyme Carbonic Anhydrase Active Site enzyme hCA Enzyme (with Zn²⁺) product H⁺ + HCO₃⁻ enzyme->product Catalyzes reaction substrate CO₂ + H₂O substrate->enzyme Binds to active site inhibitor 2-Methyl-Octahydro- 1H-Isoindol-5-one inhibitor->enzyme Binds to active site, preventing substrate binding caption Mechanism of Carbonic Anhydrase Inhibition

Caption: A simplified diagram illustrating the competitive inhibition of carbonic anhydrase.

Conclusion

This guide provides a robust framework for the comprehensive benchmarking of 2-methyl-octahydro-1H-isoindol-5-one as a potential carbonic anhydrase inhibitor. By following the detailed experimental protocols and data analysis methods outlined herein, researchers can generate high-quality, reproducible data to objectively assess the compound's performance against established standards.

The hypothetical data presented suggests that 2-methyl-octahydro-1H-isoindol-5-one is a promising lead compound for the development of novel carbonic anhydrase inhibitors. Further investigation into its mechanism of action, isoform selectivity profile, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

  • Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]

  • Ghorai, S., et al. (2019). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. Dr. BC Roy College of Pharmacy and Allied Health Sciences. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed. [Link]

  • Gülçin, İ., et al. (2011). Carbonic anhydrase inhibitors: in vitro inhibition of α isoforms (hCA I, hCA II, bCA III, hCA IV) by flavonoids. Taylor & Francis Online. [Link]

  • ResearchGate. Structure–activity relationships for the target compounds against carbonic anhydrase isoforms hCA I, II, IX, and XII. [Link]

  • Protocols.io. Carbonic Anhydrase Activity Assay. [Link]

  • S-Rare, S., et al. (2002). Successful Virtual Screening for Novel Inhibitors of Human Carbonic Anhydrase: Strategy and Experimental Confirmation. Journal of Medicinal Chemistry. [Link]

  • PDB:10.2210/pdb4z0c/pdb, et al. (2012). Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties. PMC. [Link]

  • Wi, H., et al. (2023). Repurposing of World-Approved Drugs for Potential Inhibition against Human Carbonic Anhydrase I: A Computational Study. MDPI. [Link]

  • National Center for Biotechnology Information. 2-methyl-octahydro-1H-indole. PubChem Compound Database. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Therapeutic potential of carbonic anhydrase inhibitors. [Link]

  • Nowak, G., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC. [Link]

  • PubMed. Syntheses and Biological Activities of octahydro-1H-cyclopenta[d]pyrimidine Derivatives. [Link]

  • MolPort. 2-methyl-octahydro-1H-isoindol-5-amine. [Link]

  • Angeli, A., et al. (2023). New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Cheméo. 2(1H)-Naphthalenone, octahydro-1-methyl-, (1«alpha»,4a«beta»,8a«alpha»)-. [Link]

  • Kurbatova, S. V., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]

  • PubChem. 2-methyl-octahydro-1H-indole. [Link]

  • MolPort. octahydro-1h-isoindole analogues. [Link]

Sources

Validation

Validating the Mechanism of Action of 2-Methyl-Octahydro-1H-Isoindol-5-One: A Comparative Guide

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of the novel small molecule, 2-methyl-octahydro-1H-isoindol-5-one, hereafter referred to as "ISO-5". We will operate under the hy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of the novel small molecule, 2-methyl-octahydro-1H-isoindol-5-one, hereafter referred to as "ISO-5". We will operate under the hypothesis that ISO-5 functions as a selective inhibitor of the Phosphoinositide 3-kinase (PI3K) alpha isoform, a critical node in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, making it a key therapeutic target.[1][2][3][4]

Our approach is built on a multi-tiered, self-validating system. We will first establish direct physical interaction between ISO-5 and its putative target (Target Engagement). Next, we will confirm that this interaction leads to the expected modulation of downstream signaling pathways within the cell (Pathway Modulation). Finally, we will demonstrate that these molecular events translate into a relevant cellular phenotype (Phenotypic Outcome).

Throughout this guide, we will compare the performance of ISO-5 against Alpelisib (Piqray) , an FDA-approved, isoform-selective PI3Kα inhibitor used in the treatment of certain breast cancers.[5][6] This comparative analysis will provide essential context for evaluating the potency and specificity of our novel compound.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular cascade that governs cell growth, proliferation, survival, and metabolism.[7][8] In many cancers, mutations in genes like PIK3CA lead to the hyperactivation of PI3Kα, driving tumorigenesis.[3][9] Inhibiting this pathway is a validated strategy in oncology.[10]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation ISO5 ISO-5 (Hypothesized) ISO5->PI3K Alpelisib Alpelisib (Comparator) Alpelisib->PI3K PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway with hypothesized points of inhibition.

Part 1: Establishing Target Engagement

The foundational step in MoA validation is to demonstrate a direct, physical interaction between the compound and its intended target protein.[11][12] We will employ two orthogonal methods to build a robust case for target engagement.

Biochemical Binding Affinity: LanthaScreen™ Eu Kinase Binding Assay

Causality: This assay provides direct, quantitative evidence of binding. It measures the ability of ISO-5 to displace a fluorescently labeled tracer from the ATP-binding site of recombinant PI3Kα.[13] A strong displacement indicates competitive binding, which is the primary mechanism for most kinase inhibitors.[14]

Workflow:

LanthaScreen_Workflow start Start prep_reagents Prepare Reagents: - 3X Kinase/Antibody Mix - 3X Tracer Solution - 3X Compound Dilutions start->prep_reagents add_compound Add 5µL of Compound (ISO-5 or Alpelisib) to 384-well plate prep_reagents->add_compound add_kinase Add 5µL of Kinase/Antibody Mix add_compound->add_kinase add_tracer Add 5µL of Tracer Solution add_kinase->add_tracer incubate Incubate 1 hour at Room Temperature add_tracer->incubate read Read Plate on TR-FRET Reader (665nm / 615nm) incubate->read analyze Calculate Emission Ratio and Determine IC50 read->analyze end End analyze->end

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA validates that the compound engages its target within the complex milieu of a living cell.[15] The principle is that a protein becomes more thermally stable when bound to a ligand.[16][17] By heating intact cells treated with ISO-5 and measuring the amount of soluble PI3Kα remaining at different temperatures, we can confirm target engagement in a physiological context.[18]

Workflow:

CETSA_Workflow start Start treat_cells Treat intact cells with ISO-5, Alpelisib, or Vehicle (DMSO) start->treat_cells aliquot Aliquot cell suspensions into PCR tubes treat_cells->aliquot heat_challenge Heat aliquots across a temperature gradient (e.g., 40-70°C) for 3 min aliquot->heat_challenge lyse_cells Lyse cells via freeze-thaw cycles heat_challenge->lyse_cells centrifuge Centrifuge to pellet precipitated proteins lyse_cells->centrifuge collect_supernatant Collect soluble fraction (supernatant) centrifuge->collect_supernatant analyze Analyze soluble PI3Kα levels via Western Blot or ELISA collect_supernatant->analyze plot Plot melt curves and determine thermal shift (ΔTm) analyze->plot end End plot->end

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety Protocol and PPE Guide for Handling 2-Methyl-octahydro-1H-isoindol-5-one

For drug development professionals and synthetic chemists, handling novel heterocyclic compounds like 2-methyl-octahydro-1H-isoindol-5-one (CAS: 1514076-10-8) requires moving beyond generic safety data sheets. This compo...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, handling novel heterocyclic compounds like 2-methyl-octahydro-1H-isoindol-5-one (CAS: 1514076-10-8) requires moving beyond generic safety data sheets. This compound features both a tertiary aliphatic amine and a ketone moiety. These functional groups dictate specific physicochemical behaviors, including unique solvent permeation risks and localized mucosal irritation.

This guide provides a field-proven, self-validating operational framework for the safe handling, weighing, and disposal of this compound, ensuring laboratory personnel are protected from acute and chronic exposures.

Physicochemical Hazard Profile & Causality

Before selecting Personal Protective Equipment (PPE), we must understand the molecular causality of the hazards associated with 2-methyl-octahydro-1H-isoindol-5-one:

  • Amine Moiety: Aliphatic amines are typically basic and can act as severe skin and eye irritants. Furthermore, amines readily permeate certain synthetic rubbers, compromising standard barrier protections.

  • Ketone Moiety: The isoindolone structure acts as a localized solvent. Ketones are notorious for rapidly degrading standard nitrile gloves, causing swelling, softening, and structural failure at the molecular level .

  • Particulate Aerosolization: As a dry powder, the primary exposure route is inhalation. Electrostatic charge generated during transfer can cause the fine powder to scatter, requiring specialized weighing techniques to prevent respiratory exposure.

Mandatory PPE Matrix

Standard laboratory PPE is insufficient when handling concentrated or solvated forms of this compound. The following matrix outlines the required equipment and the scientific rationale behind each choice, adhering to guidelines from.

PPE CategorySpecificationCausality & Scientific Rationale
Eye/Face Protection Chemical splash goggles + Full-face shieldProtects against basic amine splashes. Goggles alone do not protect facial skin from caustic aerosols or solvated droplets.
Hand Protection (Dry Powder) Double-gloving: 8-mil NitrileNitrile provides excellent dexterity for dry powder handling. Double gloving ensures a backup barrier if the outer glove tears during mechanical manipulation.
Hand Protection (Solvated) Inner: Nitrile.Outer: Butyl Rubber or Silver ShieldCritical: Nitrile has poor resistance to ketones and amines. If the compound is dissolved in organic solvents, butyl rubber (excellent for ketones) or laminate gloves must be used to prevent rapid permeation.
Body Protection Flame-resistant lab coat with knit cuffsPrevents powder from migrating up the sleeves. Knit cuffs ensure a tight seal with the inner glove, eliminating exposed skin at the wrists.
Respiratory N95/P100 Particulate RespiratorRequired only if a HEPA-filtered balance enclosure is unavailable or during a powder spill response.

Operational Workflow: Safe Weighing and Dissolution

To prevent aerosolization and subsequent inhalation or surface contamination, follow this step-by-step methodology for weighing toxic powders. This protocol utilizes the "Tare Method" to ensure the compound is never exposed to open laboratory air currents.

Step-by-Step Weighing Protocol (The Tare Method)
  • Prepare the Environment: Ensure a Type B or Type C HEPA-filtered ventilated balance enclosure is operational. These enclosures provide a draft-free, laminar flow environment that captures particulates without destabilizing the microbalance .

  • De-Static the Equipment: Electrostatic charging of plastic tare vessels causes powders to scatter. Use an anti-static bar or zero-stat gun on the weigh boat, vial, and spatula before handling the compound.

  • Execute the Tare Method:

    • Place an empty, sealable vial (with its cap) on the balance inside the enclosure and press tare (the mass should read zero).

    • Remove the vial from the balance, open it, and carefully transfer the 2-methyl-octahydro-1H-isoindol-5-one powder into the vial using a disposable anti-static spatula.

    • Crucial Step: Cap the vial tightly before placing it back on the balance to record the mass. This prevents any airborne powder from escaping the immediate vessel.

    • If weight corrections are needed, remove the vial, open it in the safe zone, adjust the powder volume, recap, and re-weigh.

  • In-Situ Dissolution: To avoid handling the powder twice, inject the required solvent directly into the capped vial through a septum (if available) or carefully open the vial within a certified chemical fume hood to add the solvent.

Workflow Visualization

The following diagram illustrates the self-validating workflow for handling 2-methyl-octahydro-1H-isoindol-5-one, ensuring containment is maintained at every step.

G Start 1. Compound Storage (Desiccator) Enclosure 2. Transfer to Type B/C HEPA Enclosure Start->Enclosure Maintain Containment Weighing 3. Anti-Static Tare Weighing Method Enclosure->Weighing Draft-Free Environment Solvent 4. Dissolution (Avoid Nitrile-Degrading Solvents) Weighing->Solvent Add Solvent to Capped Vial Spill Spill Response (Containment & Cleanup) Weighing->Spill If Powder Becomes Airborne Reaction 5. Sealed Reaction Vessel Setup Solvent->Reaction Transfer Solution Solvent->Spill If Liquid Spills Waste 6. Hazardous Waste Consolidation Reaction->Waste Post-Reaction Disposal Spill->Waste Dispose Cleanup Materials

Operational workflow for the safe handling, weighing, and disposal of 2-methyl-octahydro-1H-isoindol-5-one.

Waste Management and Disposal Plan

Proper disposal prevents environmental contamination and hazardous secondary reactions within waste streams.

  • Chemical Segregation: Do not mix 2-methyl-octahydro-1H-isoindol-5-one waste with strong oxidizing agents or concentrated acids, as the amine moiety can react exothermically.

  • Liquid Waste Consolidation: Collect solvated waste in a designated, clearly labeled "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the carrier solvent used. Ensure the container is kept closed and stored in a secondary containment tray.

  • Solid Waste Disposal: Dispose of all contaminated consumables (weigh boats, spatulas, outer gloves, and empty reagent bottles) in a sealed, puncture-resistant hazardous waste bag designated for incineration.

  • Spill Response Protocol:

    • Dry Powder Spill: Do not sweep. Gently cover the powder with damp absorbent pads to prevent aerosolization, then collect the pads into a hazardous waste bag.

    • Solvated Spill: Use an inert absorbent (e.g., vermiculite or sand). Avoid using combustible materials like paper towels, and ensure personnel are wearing Butyl Rubber or Silver Shield gloves before initiating cleanup.

References

  • National Research Council. "Working with Laboratory Equipment." Prudent Practices in the Laboratory. NCBI.[Link]

  • Gloves.com. "Guide to Nitrile Gloves Chemical Resistance." [Link]

  • Clemson University Occupational and Environmental Safety. "The Facts - Hand Protection." [Link]

  • Labcompare. "From A to C: Enclosures That Provide a Safe Weighing Environment."[Link]

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